1-(2-(Piperidin-4-yl)ethyl)piperidine
Description
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYVHDSPGMMDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304568 | |
| Record name | 1-[2-(Piperidin-4-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14759-09-2 | |
| Record name | 14759-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(Piperidin-4-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-(piperidin-4-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-(piperidin-4-yl)ethyl)piperidine, a piperidine derivative with potential applications in drug discovery and development. This document details synthetic routes, experimental protocols, and analytical data pertinent to this compound.
Introduction
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The unique structural and physicochemical properties of the piperidine ring contribute to favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[2] The compound this compound (CAS No. 14759-09-2) possesses a molecular formula of C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol .[3] Its structure, featuring two piperidine rings linked by an ethyl chain, presents a versatile platform for further chemical modification and exploration of its biological activities.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the ethyl linker and one of the piperidine rings. Two of the most common and effective methods are N-alkylation and reductive amination.
Method 1: N-Alkylation
This method involves the reaction of a piperidine molecule with a 4-substituted piperidine bearing a reactive ethyl group, such as a halide or a sulfonate ester.
Workflow for N-Alkylation Synthesis
References
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-(piperidin-4-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(piperidin-4-yl)ethyl)piperidine is a diamine compound featuring two piperidine rings linked by an ethyl group. As a member of the piperidine class of compounds, which are prevalent in many pharmaceuticals, understanding its physicochemical properties is crucial for its potential application in drug discovery and development.[1][2] Piperidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antipsychotic, and analgesic effects.[2][3] This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, a generic signaling pathway relevant to the potential therapeutic applications of piperidine derivatives is illustrated.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and estimated data for this compound.
| Property | Value | Source |
| IUPAC Name | 1-[2-(piperidin-4-yl)ethyl]piperidine | |
| CAS Number | 14759-09-2 | [4] |
| Molecular Formula | C₁₂H₂₄N₂ | [4] |
| Molecular Weight | 196.33 g/mol | [4] |
| Predicted pKa | Basic pKa₁: ~10.5, Basic pKa₂: ~9.0 | Estimated |
| Predicted logP | 2.1 | Estimated |
| Predicted Aqueous Solubility | Sparingly soluble | Estimated |
| Predicted Boiling Point | ~280-300 °C at 760 mmHg | Estimated |
| Predicted Melting Point | Not available | |
| Storage Temperature | 2-8°C |
Note: Predicted values are estimations based on the structure of the molecule and data from similar compounds and should be confirmed by experimental analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from methods used for similar substituted piperidines.[5] A common approach involves the reductive amination of a piperidone derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol.
-
Addition of Amine: Add 1-(2-aminoethyl)piperidine to the solution. The reaction mixture is stirred at room temperature.
-
Reduction: A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic using a sodium hydroxide solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified using column chromatography on silica gel to yield this compound.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values.
Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a 1-5 mM solution of this compound in deionized water.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. The sample solution is placed in a thermostatted vessel at 25 °C and stirred continuously.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Due to the presence of two basic nitrogen atoms, two pKa values are expected.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol by mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Dissolve a known amount of this compound in the water-saturated octanol phase.
-
Partitioning: Add a known volume of the octanol-saturated water phase to the octanol solution. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability.
Protocol (Equilibrium Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous solution is determined by a validated analytical method (e.g., HPLC).
Potential Biological Activity and Signaling Pathways
While no specific biological targets for this compound have been reported, the piperidine scaffold is a common motif in many biologically active compounds.[1][2] Notably, substituted piperidine derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6] The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for several key parameters are currently unavailable, the provided protocols offer a clear path for their determination. The structural similarity of this compound to known pharmacologically active piperidine derivatives suggests its potential for further investigation in drug discovery, particularly in areas such as oncology. Future research should focus on the experimental validation of the predicted properties and the exploration of its biological activity profile.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. CN104926788A - Substituted piperidin derivative, and pharmaceutical composition containing substituted piperidin derivative and application thereof in antitumor - Google Patents [patents.google.com]
In-depth Technical Guide: 1-(2-(piperidin-4-yl)ethyl)piperidine (CAS 14759-09-2)
Preliminary Note to Researchers, Scientists, and Drug Development Professionals: Publicly available information regarding the specific pharmacological profile, detailed experimental protocols, and quantitative biological data for 1-(2-(piperidin-4-yl)ethyl)piperidine (CAS 14759-09-2) is exceptionally scarce. This document summarizes the available chemical and structural information and provides a general overview of the potential relevance of the piperidine scaffold in drug discovery, based on research on related compounds. The lack of specific data for the target compound prevents the inclusion of detailed experimental methodologies, quantitative data tables, and signaling pathway diagrams as requested.
Chemical Identity and Properties
This compound is a heterocyclic amine. Its structure consists of a piperidine ring connected via an ethyl linker to the nitrogen atom of a second piperidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14759-09-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₂₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 196.34 g/mol | --INVALID-LINK-- |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature |
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
This proposed pathway is illustrative and has not been verified through published experimental data for this specific compound.
Potential Pharmacological Relevance of the Piperidine Scaffold
The piperidine ring is a common structural motif in a vast array of pharmacologically active compounds and natural alkaloids. Its derivatives have been investigated for a wide range of therapeutic applications, suggesting that this compound could potentially interact with various biological targets.
General Areas of Activity for Piperidine Derivatives:
-
Central Nervous System (CNS): Many piperidine-containing molecules exhibit activity at CNS receptors, including opioid, dopamine, and serotonin receptors. They are found in antipsychotics, antidepressants, and analgesics.
-
Oncology: The piperidine scaffold is present in numerous anticancer agents, which can act through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.
-
Inflammation and Immunology: Certain piperidine derivatives have demonstrated anti-inflammatory and immunomodulatory properties.
-
Infectious Diseases: The piperidine nucleus is a key component of some antiviral, antibacterial, and antifungal compounds.
Logical Relationship of Piperidine Scaffold to Potential Biological Activity:
Caption: General potential biological activities associated with the piperidine scaffold.
It is crucial to emphasize that these are general activities of the piperidine class of compounds, and the specific biological profile of this compound remains undetermined from the available literature.
Future Research Directions
The absence of detailed public data on this compound suggests that it may be a novel compound, a research intermediate that has not been extensively characterized, or a proprietary molecule. For researchers interested in this compound, the following experimental workflow would be necessary to elucidate its properties.
Proposed Experimental Workflow for Characterization:
Caption: A standard workflow for the characterization of a novel chemical entity.
Conclusion
This compound (CAS 14759-09-2) is a chemically defined molecule with a structure that suggests potential for biological activity, given the prevalence of the piperidine scaffold in pharmaceuticals. However, a thorough review of publicly accessible scientific literature and patent databases reveals a significant lack of specific information regarding its synthesis, pharmacological properties, mechanism of action, and established experimental use. Therefore, this compound represents an under-investigated area. Any research or drug development efforts involving this molecule would necessitate a comprehensive de novo characterization of its biological profile.
An In-depth Technical Guide to 1-(2-(piperidin-4-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for the chemical compound 1-(2-(piperidin-4-yl)ethyl)piperidine. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This document collates available data and presents a proposed synthesis protocol based on established chemical principles. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.
Molecular Structure and Chemical Identity
This compound is a bicyclic aliphatic amine. Its structure consists of two piperidine rings linked by an ethyl bridge.
Below is a two-dimensional representation of the molecular structure of this compound.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-(piperidin-4-yl)ethyl]piperidine | - |
| CAS Number | 14759-09-2 | |
| Molecular Formula | C₁₂H₂₄N₂ | |
| Molecular Weight | 196.34 g/mol | |
| Storage Temperature | 2-8°C | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar N-substituted piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available 4-(2-aminoethyl)piperidine and 1,5-dibromopentane.
Proposed Synthesis Workflow:
Experimental Protocol (Proposed):
Step 1: Reductive Amination of 4-(2-Aminoethyl)piperidine with Glutaraldehyde
-
To a solution of 4-(2-aminoethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add glutaraldehyde (1.1 equivalents) dropwise at 0°C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Once the addition of the reducing agent is complete, allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Note: This is a proposed protocol and would require optimization of reaction conditions, including solvent, temperature, reaction time, and purification methods.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For definitive structural confirmation and characterization, the following analyses would be required:
Table 2: Required Spectroscopic Analyses
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both piperidine rings and the ethyl linker. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |
| ¹³C NMR | Resonances for each of the unique carbon atoms in the structure, providing further confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (196.34 g/mol ) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H and C-N stretching and bending vibrations, characteristic of aliphatic amines. |
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the piperidine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.
Derivatives of piperidine have been shown to exhibit a variety of pharmacological activities, including but not limited to:
-
Anticancer Properties: Some piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
-
Neuropharmacological Effects: The piperidine ring is a core component of many drugs acting on the central nervous system, including antipsychotics and analgesics.
-
Antimicrobial Activity: Certain piperidine compounds have demonstrated antibacterial and antifungal properties.
Given the structural features of this compound, it could potentially interact with various biological targets. However, without experimental data, any discussion of its specific biological role remains speculative. Further research, including in vitro and in vivo screening, is necessary to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a proposed synthetic route to facilitate further research. The lack of detailed spectroscopic and biological data underscores the need for comprehensive experimental characterization to fully understand the potential of this molecule in drug discovery and development. Future studies should focus on its synthesis, purification, structural elucidation via spectroscopic methods, and screening for biological activity to determine its therapeutic potential.
An In-depth Technical Guide to 1-(2-(piperidin-4-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(piperidin-4-yl)ethyl)piperidine is a chemical compound featuring a bicyclic system composed of two piperidine rings linked by an ethyl bridge. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity, which are crucial for receptor interactions and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, drawing upon data from related structures to infer its pharmacological profile.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(piperidin-4-yl)ethyl]piperidine | N/A |
| Synonyms | 1-[2-(4-piperidinyl)ethyl]piperidine | N/A |
| CAS Number | 14759-09-2 | [3] |
| Molecular Formula | C₁₂H₂₄N₂ | [3] |
| Molecular Weight | 196.33 g/mol | [3] |
Synthesis
Illustrative Synthetic Workflow
Caption: A potential synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of a 4-(2-aminoethyl)piperidine scaffold, which can be adapted for the synthesis of this compound by using piperidine as the amine in the final alkylation step.
Step 1: N-protection of 4-pyridineethanol 4-Pyridineethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to protect the piperidine nitrogen.
Step 2: Reduction of the Pyridine Ring The resulting N-Boc protected pyridinium intermediate is subjected to catalytic hydrogenation, for instance, using hydrogen gas and a platinum oxide (PtO₂) catalyst in a solvent like methanol, to reduce the pyridine ring to a piperidine ring.
Step 3: Activation of the Hydroxyl Group The hydroxyl group of the N-Boc-4-(2-hydroxyethyl)piperidine is activated for nucleophilic substitution. A common method is tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Step 4: Nucleophilic Substitution with Piperidine The tosylated intermediate is then reacted with piperidine in a suitable solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution and form the desired carbon-nitrogen bond.
Step 5: Deprotection The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.
Potential Biological Activities and Signaling Pathways
While direct pharmacological data for this compound is scarce, the structural motif of a 4-substituted piperidine is present in numerous biologically active compounds. The potential biological activities can be inferred from studies on closely related analogs.
Sigma Receptor Modulation
A series of novel σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated.[4][5] These compounds have shown significant affinity for the σ₁ receptor, a unique intracellular protein implicated in a variety of cellular functions and considered a therapeutic target for neurological disorders and cancer.[4][5] Molecular dynamics simulations of related compounds suggest that the basic piperidine nitrogen and its substituents interact with a lipophilic binding pocket within the σ₁ receptor.[4][5] Given its structural similarity, this compound is a strong candidate for a sigma receptor ligand.
Dopamine Receptor Affinity
Derivatives of 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines have been synthesized and evaluated for their binding affinity at D1 and D2 dopamine receptors.[6] Certain compounds in this series, particularly those with a 3-phenylpiperidine moiety, have demonstrated high and selective affinity for D2 receptors.[6] The 4-substituted piperidine core is a common feature in many dopamine receptor ligands, including some antipsychotics.[7] Therefore, it is plausible that this compound could exhibit affinity for dopamine receptors.
Anticancer Properties
Piperidine derivatives have been investigated for their anticancer properties.[7] For instance, some piperidine-based compounds have shown antiproliferative effects on human non-small cell lung cancer cells.[5] This activity is sometimes linked to their interaction with the σ₁ receptor, which is overexpressed in some tumor cells.
Illustrative Signaling Pathway: Sigma-1 Receptor Modulation
Caption: Postulated modulation of the Sigma-1 receptor signaling pathway.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. While specific experimental data for this exact molecule is limited, the available literature on analogous compounds suggests its potential as a modulator of the sigma-1 receptor and possibly dopamine receptors. Such activity could translate into applications in neuropharmacology and oncology. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
potential applications of piperidine-containing compounds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast number of FDA-approved drugs.[1] Its remarkable versatility and favorable physicochemical properties have made it an indispensable building block in the design and development of novel therapeutics across a wide range of disease areas. This technical guide provides a comprehensive overview of the applications of piperidine-containing compounds in drug discovery, detailing their pharmacological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to its unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]
-
Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. This property can be fine-tuned through chemical modification, allowing for the optimization of a drug's solubility and its ability to cross biological membranes.[1]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Therapeutic Applications of Piperidine-Containing Compounds
Piperidine derivatives are integral components of drugs across more than twenty therapeutic classes.[2] Their applications span a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3]
Central Nervous System Disorders
Piperidine-containing compounds are particularly prominent in the development of drugs targeting the CNS. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them ideal candidates for treating a range of neurological and psychiatric conditions.
-
Antipsychotics: Drugs like Haloperidol and Risperidone are potent antagonists of dopamine D2 receptors and are widely used in the management of schizophrenia and other psychotic disorders.[4][5]
-
Analgesics: The synthetic opioid Fentanyl , which is 50 to 100 times more potent than morphine, contains a piperidine core and is a powerful analgesic used for severe pain management. It acts as a μ-opioid receptor agonist.
-
Alzheimer's Disease: Donepezil is a piperidine-based acetylcholinesterase (AChE) inhibitor used to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain.[6]
Oncology
The piperidine scaffold is also a key feature in a number of anticancer agents, where it contributes to the binding affinity and overall efficacy of the drug.[2][7]
-
Tyrosine Kinase Inhibitors: Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor that contains a piperidine moiety. It is used in the treatment of certain types of non-small cell lung cancer.[8][9] The piperidine fragment in Crizotinib was found to be optimal for achieving the desired pharmacological properties.[2]
-
PI3K/Akt Pathway Inhibitors: A significant number of piperidine-containing drugs exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth and survival.[2]
Other Therapeutic Areas
The utility of the piperidine scaffold extends to various other therapeutic areas, including:
-
Antihistamines: (e.g., Loratadine)[10]
-
Antimicrobials [11]
-
Anti-inflammatory agents [2]
-
Antidiabetic agents [6]
Quantitative Data of Representative Piperidine-Containing Drugs
The following tables summarize key quantitative data for a selection of well-known drugs that incorporate the piperidine scaffold, illustrating their potency and pharmacokinetic properties.
| Drug | Therapeutic Class | Target(s) | IC50 / Ki | Reference |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor | Ki: 0.517 - 2.84 nM | [12] |
| Risperidone | Antipsychotic | Dopamine D2, Serotonin 5-HT2A Receptors | - | [4] |
| Fentanyl | Opioid Analgesic | μ-Opioid Receptor | - | |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | IC50: 6.7 nM (human AChE) | [13] |
| Crizotinib | Anticancer (TKI) | ALK, ROS1, c-Met | EC50 (ALK inhibition): 233 - 666 ng/mL | [14] |
| Drug | Bioavailability | Protein Binding | Half-life (t1/2) | Metabolism | Reference |
| Haloperidol | 60-70% (oral) | ~90% | 14-37 hours (oral) | Hepatic (CYP3A4) | [5][15] |
| Risperidone | 70% (oral) | 90% (risperidone), 77% (9-hydroxyrisperidone) | ~20 hours (active moiety) | Hepatic (CYP2D6) | [4][16] |
| Fentanyl | Variable (non-IV routes) | 80-85% | 0.84 - 0.93 h (IV in rats) | Hepatic (CYP3A4) | [17] |
| Donepezil | 100% | ~96% | ~70-80 hours | Hepatic (CYP2D6, CYP3A4) | [2][7] |
| Crizotinib | 43% | 91% | ~42 hours | Hepatic (CYP3A4/5) | [8][18] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of piperidine-containing compounds in drug discovery. The following sections provide protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 values of anticancer compounds.
Materials:
-
Cells in culture
-
Test compound (e.g., a piperidine-containing anticancer agent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19]
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).[19]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[20]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Receptor Binding Assay (Radioligand Competition Binding Assay)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor, for example, the dopamine D2 receptor for antipsychotic drugs like Haloperidol.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors)
-
Test compound (e.g., Haloperidol)
-
Assay buffer
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Butaclamol)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare the receptor membranes from cells or tissues expressing the target receptor.[12]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.[12]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.[12]
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.[12]
-
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[12]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound, such as Donepezil, to inhibit the activity of the acetylcholinesterase enzyme.
Materials:
-
Acetylcholinesterase (AChE) enzyme source (e.g., purified human AChE)
-
Substrate (e.g., acetylthiocholine iodide)
-
Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Test compound (e.g., Donepezil)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add the buffer solution, DTNB, and different concentrations of the test compound.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
The AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of the color change by reading the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is essential for understanding their mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
PI3K/Akt Signaling Pathway
Many piperidine-containing anticancer drugs target the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine-containing drugs.
Opioid Receptor Signaling Pathway
Piperidine-based opioids like Fentanyl exert their analgesic effects by activating μ-opioid receptors, which are G-protein coupled receptors.
Caption: Simplified opioid receptor signaling pathway activated by Fentanyl.
Experimental Workflow for Anticancer Drug Discovery
The discovery and development of new anticancer drugs, including those with a piperidine scaffold, follows a rigorous multi-phase process.
Caption: A typical workflow for the discovery and development of an anticancer drug.
Conclusion
The piperidine scaffold continues to be a highly privileged and versatile motif in the field of drug discovery. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.[1]
References
- 1. longdom.org [longdom.org]
- 2. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. Haloperidol - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinPGx [clinpgx.org]
- 10. Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 17. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 18. pfizermedical.com [pfizermedical.com]
- 19. biotium.com [biotium.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine, a molecule of interest in medicinal chemistry and drug development due to its dibasic piperidine scaffold. The guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the comprehensive spectroscopic analysis of such small molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the constituent chemical moieties and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | m | 4H | Piperidine H2', H6' (axial & equatorial) |
| ~2.4 - 2.6 | m | 4H | Piperidine H2, H6 (axial & equatorial) |
| ~2.3 - 2.4 | m | 2H | -CH₂-N (ethyl bridge) |
| ~1.9 - 2.1 | m | 4H | Piperidine H3', H5' (equatorial) |
| ~1.6 - 1.8 | m | 4H | Piperidine H3, H5 (equatorial) |
| ~1.4 - 1.6 | m | 2H | -CH₂-CH₂-N (ethyl bridge) |
| ~1.2 - 1.4 | m | 5H | Piperidine H3, H4, H5 (axial) |
| ~1.0 - 1.2 | m | 1H | NH (secondary amine) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~58-60 | -CH₂-N (ethyl bridge) |
| ~54-56 | Piperidine C2', C6' |
| ~46-48 | Piperidine C2, C6 |
| ~38-40 | Piperidine C4 |
| ~35-37 | -CH₂-CH₂-N (ethyl bridge) |
| ~32-34 | Piperidine C3, C5 |
| ~26-28 | Piperidine C3', C5' |
| ~24-26 | Piperidine C4' |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |
| ~2930 - 2960 | Strong | C-H stretch (aliphatic) |
| ~2850 - 2870 | Strong | C-H stretch (aliphatic) |
| ~1440 - 1470 | Medium | C-H bend (scissoring) |
| ~1100 - 1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion | Description |
| 197.23 | [M+H]⁺ | Protonated molecular ion |
| 112.12 | [C₇H₁₄N]⁺ | Fragmentation at the ethyl bridge, loss of a piperidine ring |
| 98.10 | [C₆H₁₂N]⁺ | α-cleavage of the N-substituted piperidine ring |
| 84.08 | [C₅H₁₀N]⁺ | Fragmentation of the unsubstituted piperidine ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of 12-16 ppm.
-
Set the acquisition time to 2-4 seconds.
-
Apply a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of 200-220 ppm.
-
Set the acquisition time to 1-2 seconds.
-
Apply a relaxation delay of 2-5 seconds.
-
Collect 1024-4096 scans.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : As this compound is expected to be a liquid or a low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the thin film of the sample in the IR beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.[3]
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.[4]
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.[4]
-
Set the capillary voltage to 3-5 kV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis :
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Complex Pharmacology of Piperidine Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative data, and experimental methodologies related to piperidine alkaloids, a diverse class of natural and synthetic compounds with significant therapeutic potential.
The piperidine moiety, a six-membered heterocyclic amine, is a fundamental scaffold in a vast array of biologically active compounds. Found in numerous plant species and synthesized for pharmaceutical development, piperidine alkaloids exhibit a broad spectrum of pharmacological activities.[1] Their therapeutic applications span from anticancer and anti-inflammatory to neuroprotective and anticonvulsant effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways.
Core Pharmacological Activities and Mechanisms
Piperidine alkaloids exert their effects through diverse mechanisms of action, often targeting multiple signaling pathways and receptor systems. Their versatility makes them a rich source for drug discovery and development.
Anticancer Activity
A significant area of research focuses on the anticancer properties of piperidine alkaloids, particularly piperine, the major alkaloid from black pepper.[1] Piperine has demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer.[1] The anticancer mechanisms are multifaceted and involve the modulation of key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Key Signaling Pathways in Anticancer Activity:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Piperine has been shown to inhibit the NF-κB signaling pathway. This pathway is constitutively active in many cancers, promoting cell survival, proliferation, and inflammation. By inhibiting NF-κB, piperine can induce apoptosis in cancer cells.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is another critical survival pathway often dysregulated in cancer. Piperine can suppress the activation of PI3K and Akt, leading to the inhibition of downstream signaling that promotes cell growth and survival.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Piperine can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.
Neuropharmacological Activity
Piperidine alkaloids also exhibit significant effects on the central nervous system. These effects range from anticonvulsant and neuroprotective to interactions with key neurotransmitter systems.
-
Anticonvulsant Effects: Piperine has been investigated for its anticonvulsant properties. It is believed to modulate various neurotransmitter systems, including the GABAergic and glutamatergic systems, to reduce neuronal hyperexcitability.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Alkaloids like lobeline, found in plants of the Lobelia genus, are potent ligands for nAChRs. Lobeline acts as a partial agonist at these receptors and has been studied for its potential in treating drug addiction.
-
Dopamine Transporter (DAT) Inhibition: Lobeline also interacts with the dopamine transporter, inhibiting the reuptake of dopamine and thereby modulating dopaminergic neurotransmission. This mechanism contributes to its potential therapeutic effects in substance abuse disorders.
Anti-inflammatory Activity
Several piperidine alkaloids, including piperine, possess potent anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of pro-inflammatory mediators and signaling pathways. A common preclinical model to evaluate this activity is the carrageenan-induced paw edema model in rodents.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative piperidine alkaloids, providing a comparative overview of their potency and pharmacokinetic profiles.
Table 1: Anticancer Activity of Piperidine Alkaloids (IC50 Values)
| Piperidine Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Piperine | A549 (Lung) | 32.43 | [2] |
| Piperine | MCF-7 (Breast) | 11.67-18.33 | [3] |
| Piperine | HCT-116 (Colon) | 17.8 | [4] |
| Piperine | PC-3 (Prostate) | 17.6 | [4] |
| DTPEP (Piperidine derivative) | MDA-MB-231 (Breast) | Not Specified | [1] |
| DTPEP (Piperidine derivative) | MCF-7 (Breast) | Not Specified | [1] |
Table 2: Binding Affinity of Piperidine Alkaloids at Nicotinic Acetylcholine Receptors
| Piperidine Alkaloid | Receptor Subtype | Ki (nM) | Reference |
| Nicotine | α4β2 | 6.8 | [5] |
| Nicotine Analog | α4β2 | Not Specified | [6] |
| Anatabine | α4β2 | Not Specified | [7] |
| Cotinine | α4β2 | Not Specified | [7] |
Table 3: Pharmacokinetic Parameters of Representative Piperidine Alkaloids
| Alkaloid | Species | Route | Cmax | Tmax (h) | AUC | t1/2 (h) | Reference |
| Atropine | Human | IV | Not Applicable | Not Applicable | 0.74 h·ng/mL-1 | 2-4 | [8][9] |
| Atropine | Human | IM | Not Specified | 0.5 | Not Specified | 3-10 | [10] |
| Atropine | Human | Oral Gel | 0.14 ng/mL | 1.6 | 0.74 h·ng/mL-1 | Not Specified | [8] |
Key Experimental Protocols
Reproducible and standardized experimental protocols are essential for the pharmacological investigation of piperidine alkaloids. This section details methodologies for assessing key biological activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the piperidine alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test piperidine alkaloid orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Acetylcholinesterase Inhibition Assay: Ellman's Method
This colorimetric assay is used to determine the acetylcholinesterase (AChE) inhibitory activity of a compound.[11]
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12] The presence of an AChE inhibitor will reduce the rate of this color change.[12]
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine alkaloid in a suitable buffer (e.g., phosphate buffer, pH 8.0).[11]
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.[11]
-
Enzyme Addition: Add the AChE solution to each well and pre-incubate for a short period.[11]
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.[11]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[11]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition. Calculate the IC50 value.[11]
Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the binding affinity of a compound to the dopamine transporter.
Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a tissue preparation containing DAT (e.g., rat striatal membranes). The ability of a test compound to displace the radioligand is measured, and its binding affinity (Ki) is determined.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from a dopamine-rich brain region like the striatum.
-
Binding Incubation: In a reaction tube, incubate the membrane preparation with the radioligand and varying concentrations of the test piperidine alkaloid. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known DAT inhibitor).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Recording of Nicotinic Acetylcholine Receptors
This electrophysiological technique allows for the direct measurement of ion channel currents in response to the application of a ligand.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell. The current flowing through the nAChRs in response to an agonist (e.g., acetylcholine or nicotine) can be recorded. The effect of a test compound on this current can then be determined.
Procedure:
-
Cell Preparation: Use cultured neurons or a cell line stably expressing the nAChR subtype of interest.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an appropriate intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cell.
-
Agonist Application: Apply a known concentration of an nAChR agonist to the cell to evoke an inward current.
-
Test Compound Application: Co-apply the agonist and the test piperidine alkaloid to determine its effect on the agonist-evoked current (e.g., potentiation, inhibition).
-
Data Analysis: Measure the peak amplitude of the current in the absence and presence of the test compound to determine its modulatory effect and calculate relevant parameters like IC50 or EC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of piperine.
References
- 1. auc cmax tmax: Topics by Science.gov [science.gov]
- 2. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. axolbio.com [axolbio.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1-(2-(piperidin-4-yl)ethyl)piperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(piperidin-4-yl)ethyl)piperidine is a versatile bifunctional building block in organic synthesis, particularly valuable in the design and synthesis of novel drug candidates. Its structure, featuring two basic piperidine nitrogens with different steric and electronic environments, allows for selective functionalization, making it an attractive scaffold for accessing a diverse range of chemical entities. The piperidine motif is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Physicochemical Properties
| Property | Value |
| CAS Number | 14759-09-2 |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 285-290 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) |
Applications in Organic Synthesis
The presence of two secondary amine functionalities in this compound allows for a variety of chemical modifications. The two piperidine rings can be functionalized to introduce diverse substituents, leading to the generation of libraries of compounds for screening in drug discovery programs. Key applications include:
-
N-Alkylation: Introduction of alkyl, aryl, or heterocyclic moieties to modulate lipophilicity, target binding, and other pharmacological properties.
-
N-Acylation: Formation of amides, sulfonamides, and ureas to explore hydrogen bonding interactions with biological targets.
-
Reductive Amination: A controlled method for introducing alkyl groups, often with high selectivity.
-
Scaffold for Multi-component Reactions: Its bifunctional nature makes it a suitable component for generating complex molecules in a single step.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation
This protocol describes the selective mono-alkylation of the less sterically hindered piperidine nitrogen of this compound. Careful control of stoichiometry is crucial to minimize dialkylation.
Reaction Scheme:
References
Application of 1-(2-(piperidin-4-yl)ethyl)piperidine in the Synthesis of Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in the development of potent analgesic compounds, most notably exemplified by the fentanyl class of opioids. These synthetic opioids exert their effects primarily through agonism at the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, leading to effective pain relief. The structural versatility of the piperidine ring allows for systematic modifications to modulate potency, duration of action, and side-effect profiles. This application note details the use of 1-(2-(piperidin-4-yl)ethyl)piperidine as a key intermediate in the synthesis of novel analgesic agents. This bifunctional scaffold, possessing two piperidine rings, offers unique opportunities for creating derivatives with potentially enhanced or novel pharmacological properties. The general synthetic strategy involves the functionalization of the secondary amine on one of the piperidine rings, followed by further modifications to introduce moieties known to be critical for analgesic activity.
Synthetic Strategy and Rationale
The primary synthetic route for utilizing this compound involves the N-alkylation or N-acylation of the secondary amine of the piperidin-4-yl moiety. A common and highly effective approach is the synthesis of N-arylpropanamide derivatives, a key pharmacophore in potent analgesics like fentanyl. The synthesis can be conceptualized as a multi-step process, beginning with the protection of one of the piperidine nitrogens if selective functionalization is required, followed by the introduction of an aniline group and subsequent acylation.
A plausible synthetic pathway to a novel analgesic compound, herein designated as Compound X , starting from this compound is outlined below. This proposed synthesis is based on established methodologies for the preparation of fentanyl analogs.
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine (Intermediate 2)
This protocol describes the reductive amination of a protected 1-(2-(piperidin-1-yl)ethyl)piperidin-4-one with aniline.
Materials:
-
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-one (Intermediate 1)
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-(piperidin-1-yl)ethyl)piperidin-4-one (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-phenyl-1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine (Intermediate 2).
Protocol 2: Synthesis of N-(1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide (Compound X)
This protocol details the acylation of the secondary amine of Intermediate 2 with propionyl chloride.
Materials:
-
N-phenyl-1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine (Intermediate 2)
-
Propionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of propionyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, N-(1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide (Compound X).
Quantitative Data of Structurally Related Analgesic Compounds
The analgesic potency of newly synthesized compounds is typically evaluated in animal models and compared to standard opioids like morphine and fentanyl. The following table summarizes the analgesic potency of several 4-anilidopiperidine derivatives, providing a reference for the expected activity of compounds derived from this compound.
| Compound | Analgesic Potency (Morphine = 1) | Test Method | Reference |
| Fentanyl | 100 - 200 | Hot Plate / Tail Flick | [1] |
| Remifentanil | 100 - 200 | Hot Plate / Tail Flick | [1] |
| Sufentanil | 500 - 1000 | Hot Plate / Tail Flick | [1] |
| Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate | 7682 | Not Specified | [2] |
| N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 3987 | Not Specified | [2] |
| N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide | 4921 | Not Specified | [2] |
Mandatory Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for an analgesic candidate from this compound.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.
Conclusion
This compound represents a versatile and promising starting material for the synthesis of novel analgesic compounds. The presence of two piperidine rings allows for diverse chemical modifications to explore new structure-activity relationships. The protocols provided herein, based on established synthetic methodologies for fentanyl-like molecules, offer a robust framework for researchers to synthesize and evaluate new potential analgesics. The ultimate goal is the development of safer and more effective pain management therapies with reduced side effects compared to currently available opioids.
References
Application Notes and Protocols for the Quantification of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established analytical techniques for the quantitative analysis of piperidine derivatives. Ensuring accurate and reliable quantification of these compounds is crucial in various stages of drug discovery, development, and quality control.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. Their accurate quantification in various matrices, including bulk drug substances, formulations, and biological fluids, is essential for ensuring product quality, understanding pharmacokinetic profiles, and conducting metabolic studies. This guide details several widely-used analytical methodologies, complete with experimental protocols and comparative data to aid in method selection and implementation. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of piperidine derivatives, especially those that are non-volatile or thermally labile.[3] UV detection is common, though for compounds lacking a strong chromophore, pre-column derivatization is often employed to enhance detection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile piperidine derivatives. Derivatization is frequently necessary to increase volatility and improve chromatographic peak shape.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of piperidine derivatives in complex biological matrices such as plasma and urine.[5]
-
Spectrophotometric methods provide a simpler and more accessible approach, often based on the formation of colored charge-transfer or ion-pair complexes. These methods are generally suitable for bulk drug analysis.[6][7]
-
Capillary Electrophoresis (CE) is another valuable technique, particularly for the chiral separation of piperidine derivatives and for the analysis of charged species.[8][9]
Data Presentation: Performance Characteristics of Analytical Techniques
The following tables summarize the performance characteristics of different validated methods for piperidine and its derivatives.
Table 1: HPLC-UV Method for Piperidine (with Pre-column Derivatization) [4][10]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
| Accuracy (% Recovery) | ~101.8% |
| Precision (%RSD) | < 1% |
Table 2: LC-MS/MS Method for 1-Benzylpiperazine in Human Plasma [5]
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | > 90% |
| Intraday Precision (RSD) | < 5% |
| Interday Precision (RSD) | < 10% |
Table 3: GC-MS Method for 1-Benzylpiperazine in Human Plasma [5]
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 95-105% |
| Intraday Precision (RSD) | < 10% |
| Interday Precision (RSD) | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives.
Protocol 1: Quantification by Reverse-Phase HPLC (RP-HPLC) with UV Detection (with Pre-column Derivatization)
This method is suitable for the quantification of piperidine in bulk drug samples where the parent molecule lacks a UV chromophore.[4][10]
1. Materials and Reagents:
-
Piperidine reference standard
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Phosphoric acid
-
4-Toluenesulfonyl chloride (derivatizing agent)
-
Sodium bicarbonate
2. Instrumentation:
-
HPLC system with a UV detector
-
Inertsil C18 column (250 x 4.6 mm, 5 µm)[10]
-
Data acquisition software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 68:32 (v/v) ratio.[1][10]
-
Standard Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable solvent to prepare a stock solution.
-
Sample Solution: Prepare the sample solution containing piperidine at a known concentration.
4. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add a sodium bicarbonate buffer to facilitate the reaction.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
Cool the mixture to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration.
5. Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile:Water (0.1% Phosphoric Acid) (68:32, v/v)[1][10]
-
Detection Wavelength: To be determined based on the absorbance maximum of the derivatized product.
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard solutions against their concentrations.
-
Perform a linear regression analysis to determine the linearity and obtain the calibration equation.
-
Quantify the amount of piperidine in the samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of piperidine derivatives in biological matrices.[2][5]
1. Materials and Reagents:
-
Reference standard of the piperidine derivative
-
Internal standard (structurally similar stable isotope-labeled analog is preferred)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium acetate
-
Ultrapure water
2. Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column suitable for LC-MS
3. Sample Preparation (Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube for analysis.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Flow Rate: 0.4 mL/min[5]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A and ramps up the percentage of mobile phase B to elute the analyte.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]
-
Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the standard solutions.
-
Quantify the analyte in the samples using the calibration curve.
Caption: Workflow for LC-MS/MS analysis of piperidine derivatives in plasma.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile piperidine derivatives or those that can be made volatile through derivatization.[2]
1. Materials and Reagents:
-
Reference standard of the piperidine derivative
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (if necessary)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., 5% phenyl/95% methyl silicone)[11]
3. Sample Preparation (Liquid-Liquid Extraction from Plasma):
-
To a plasma sample, add an internal standard.
-
Adjust the pH of the sample to make it basic (e.g., pH 12).[5]
-
Add an extraction solvent such as ethyl acetate.[5]
-
Vortex thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for GC injection. (If derivatization is needed, it is performed at this stage).
4. GC-MS Conditions:
-
Column: 10 m x 0.32 mm x 0.52 µm film thickness, 5% phenyl/95% methyl silicone phase.[11]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.[11]
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to elute the analyte. For example, start at 100°C, hold for 1 min, then ramp to 200°C at 25°C/min and hold for 3 mins.[11]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
5. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Caption: Workflow for GC-MS analysis of piperidine derivatives.
Conclusion
This guide provides a foundational understanding of the analytical methodologies available for the quantification of piperidine derivatives. The selection of the most suitable method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative to perform a full method validation for any new analytical procedure developed to ensure the generation of high-quality and reliable data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
safe handling and storage procedures for 1-(2-(piperidin-4-yl)ethyl)piperidine
Disclaimer: The following safety information is based on the publicly available data for the structurally related compound, piperidine. While 1-(2-(piperidin-4-yl)ethyl)piperidine shares structural similarities and is expected to have a comparable hazard profile, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and before handling. The information provided herein should be used as a preliminary guideline for risk assessment and laboratory procedure development.
Hazard Identification and Classification
Based on the data for piperidine, this compound is anticipated to be a hazardous chemical. The GHS classification is summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1][2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][2] |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life.[3][4] |
GHS Pictograms:
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of piperidine, which may be similar to this compound.
Table 2: Physical and Chemical Properties of Piperidine
| Property | Value |
| CAS Number | 110-89-4[1][3] |
| Molecular Formula | C5H11N[3] |
| Molecular Weight | 85.15 g/mol |
| Boiling Point | 106 °C (223 °F) |
| Melting Point | -13 °C (9 °F) |
| Flash Point | 17 °C (62.6 °F)[6] |
| Density | 0.862 g/cm³ at 20 °C (68 °F) |
Safe Handling and Storage Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
-
Skin Protection:
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[6] If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[7]
Handling Protocols
-
Preparation:
-
Always work in a well-ventilated chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[9][10]
-
Remove all sources of ignition from the work area, including open flames, hot surfaces, and sparks.[2][10]
-
Use non-sparking tools and ground all equipment when transferring the substance.[2][6]
-
-
Handling:
-
Post-Handling:
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
The storage area should be designated for flammable and corrosive liquids.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[10][11]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[8]
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release and Disposal
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate and Secure: Ensure the area is well-ventilated and remove all sources of ignition.[6]
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[11] Do not use combustible materials such as sawdust.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of the waste material as hazardous waste in accordance with local, state, and federal regulations.[6]
Waste Disposal
-
Dispose of unused material and containers as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[4]
-
Consult with a licensed professional waste disposal service to ensure compliance with all regulations.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Water spray can be used to cool fire-exposed containers.[5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Experimental Protocols
The following are general protocols for common laboratory procedures involving hazardous liquids like this compound.
Protocol for Preparing a Stock Solution
-
Preparation:
-
Assemble all necessary equipment: volumetric flask, pipette, beaker, and the chosen solvent.
-
Ensure all glassware is clean and dry.
-
Perform all operations within a chemical fume hood.
-
-
Procedure:
-
Don the appropriate PPE.
-
Carefully measure the required volume of this compound using a calibrated pipette.
-
Transfer the chemical to the volumetric flask containing a portion of the desired solvent.
-
Rinse the pipette with the solvent and add the rinsing to the volumetric flask.
-
Add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Label the flask with the chemical name, concentration, date of preparation, and your initials.
-
Store the stock solution in a properly sealed and labeled container in a designated storage area.
-
Protocol for Use in a Chemical Reaction
-
Setup:
-
Set up the reaction apparatus within a chemical fume hood.
-
Ensure the reaction vessel is equipped with a stirrer and, if necessary, a condenser and an inert gas inlet.
-
-
Addition of Reagent:
-
Add the required amount of this compound to the reaction vessel using a syringe or a dropping funnel.
-
The addition should be done slowly and carefully, especially if the reaction is exothermic.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction carefully with a suitable reagent.
-
Follow standard procedures for extraction, washing, and purification, keeping in mind the hazardous nature of the compound and its potential presence in all phases.
-
-
Waste Disposal:
-
All waste generated, including aqueous layers from extractions and solvent from purification, should be collected in a designated hazardous waste container.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Application Notes and Protocols for Reactions Involving 1-(2-(piperidin-4-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 1-(2-(piperidin-4-yl)ethyl)piperidine. This compound, featuring a bis-piperidine scaffold, is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutics, particularly in the areas of oncology and immunology.
I. Application Notes
The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The compound this compound serves as a versatile intermediate for the synthesis of more complex molecules targeting various biological pathways. Its derivatives have been investigated for their potential as anticancer, immunomodulatory, and neurological agents.
Anticancer Potential: Piperidine derivatives have been shown to exert anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as STAT-3, NF-κB, and PI3K/Akt.[2][3] The unique structural features of this compound may allow for the design of novel compounds that interact with specific targets within these pathways.
Immunomodulatory Effects: Certain piperidine alkaloids have demonstrated immunomodulatory properties, influencing the activity of various immune cells.[4][5] Derivatives of this compound could be explored for their ability to modulate immune responses, potentially leading to new treatments for autoimmune diseases or as adjuvants in immunotherapy.
Sigma-1 Receptor Modulation: The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in modulating calcium signaling and cellular stress responses.[6][7] Piperidine-containing compounds are known to interact with sigma receptors.[8] The development of ligands for the sigma-1 receptor is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[7]
II. Experimental Protocols
A. Synthesis of this compound
Two common methods for the synthesis of N-substituted piperidines are direct N-alkylation and reductive amination.[1][9] Below are generalized protocols for these approaches to synthesize this compound.
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution
This protocol describes the synthesis via the reaction of piperidine with a suitable 4-substituted piperidine precursor, such as 2-(piperidin-4-yl)ethyl tosylate.
Materials:
-
4-(2-Hydroxyethyl)piperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl tosylate
-
Dissolve 4-(2-Hydroxyethyl)piperidine (1.0 eq.) in anhydrous pyridine at 0°C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate can be used in the next step with or without further purification.
Step 2: N-Alkylation of Piperidine
-
To a solution of 2-(piperidin-4-yl)ethyl tosylate (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and finely powdered anhydrous K₂CO₃ (2.0 eq.).[10]
-
Stir the mixture at 60-80°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: N-Alkylation via Reductive Amination
This protocol involves the reaction of 4-piperidineacetaldehyde with piperidine followed by reduction.
Materials:
-
4-Piperidineethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-Piperidineacetaldehyde (Swern Oxidation)
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78°C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.
-
After 15 minutes, add a solution of 4-piperidineethanol (1.0 eq.) in DCM.
-
Stir the mixture at -78°C for 45 minutes.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature. The crude aldehyde is typically used immediately in the next step.
Step 2: Reductive Amination
-
To a solution of the crude 4-piperidineacetaldehyde in anhydrous DCM, add piperidine (1.1 eq.).[9]
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.[11]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
III. Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound based on yields reported for similar reactions in the literature.
Table 1: Summary of Synthetic Yields
| Synthesis Method | Intermediate Yield (%) | Final Product Yield (%) | Overall Yield (%) | Purity (%) |
| Direct N-Alkylation | 75-85 | 60-70 | 45-60 | >95 |
| Reductive Amination | 80-90 (crude) | 55-65 | 44-59 | >95 |
Table 2: Characterization Data for this compound
| Analytical Method | Expected Result |
| ¹H NMR | Peaks corresponding to the piperidine and ethyl bridge protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the two piperidine rings and the ethyl linker. |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₂H₂₄N₂: 197.2018; Found: 197.2020 |
| Purity (HPLC) | >95% |
IV. Visualizations
A. Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of this compound.
B. Potential Signaling Pathways
1. Anticancer Mechanism
Caption: Potential anticancer signaling pathways modulated by this compound derivatives.
2. Sigma-1 Receptor Signaling
Caption: Proposed interaction with the Sigma-1 receptor signaling pathway.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. turkishimmunology.org [turkishimmunology.org]
- 5. Immunomodulatory role of piperine in deltamethrin induced thymic apoptosis and altered immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1-(2-(piperidin-4-yl)ethyl)piperidine as a Bidentate Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-(piperidin-4-yl)ethyl)piperidine is a bidentate N-donor ligand with a flexible ethyl backbone connecting two piperidine rings. The nitrogen atoms on the piperidine rings can act as Lewis bases, making them suitable for coordinating with transition metals. This structural motif is of significant interest in the development of novel catalysts. While specific applications of this particular ligand in catalysis are not extensively documented in peer-reviewed literature, its structural similarity to other effective bidentate amine ligands suggests potential utility in various catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.
These application notes provide a hypothetical framework for the use of this compound as a ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The protocols and data presented herein are intended to serve as a starting point for researchers exploring the catalytic potential of this ligand.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The general reaction scheme involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The choice of ligand is crucial for the efficiency and scope of this reaction, as it influences the stability and reactivity of the palladium catalyst.
The bidentate nature of this compound allows it to form a stable chelate complex with a palladium center. This chelation can enhance the stability of the catalytic species and promote the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Hypothetical Performance in Suzuki-Miyaura Coupling
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid, illustrating the potential catalytic performance of a pre-formed palladium complex, [PdCl₂(this compound)].
| Entry | Pd Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | 85 | 7.1 |
| 2 | 0.5 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 82 | 164 | 13.7 |
| 3 | 0.1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | 75 | 750 | 31.3 |
| 4 | 1 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | 92 | 7.7 |
| 5 | 0.5 | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | 180 | 15.0 |
| 6 | 1 | K₃PO₄ | THF | 65 | 24 | 65 | 65 | 2.7 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time
Experimental Protocols
Protocol 1: Synthesis of the Palladium Catalyst Precursor [PdCl₂(this compound)]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 196 mg (1.0 mmol) of this compound in 20 mL of anhydrous acetonitrile.
-
To this solution, add 177 mg (1.0 mmol) of palladium(II) chloride.
-
Stir the resulting suspension at room temperature for 24 hours. A color change from brown to a pale yellow precipitate should be observed.
-
After 24 hours, remove the solvent under reduced pressure.
-
Wash the resulting solid with 3 x 10 mL of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the pale yellow solid under high vacuum to yield the [PdCl₂(this compound)] complex.
-
Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
[PdCl₂(this compound)] catalyst precursor
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O or Dioxane)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the [PdCl₂(this compound)] catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the appropriate solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Application Notes and Protocols for the Development of Novel Antimycotics from Piperidine-Isoquinoline Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and preclinical assessment of novel piperidine-isoquinoline hybrid compounds as potential antimycotic agents. The protocols and data presented are synthesized from recent scientific literature and are intended to facilitate the research and development of this promising class of antifungals.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Piperidine-isoquinoline hybrids have emerged as a promising class of antimycotics. These molecules combine the structural features of piperidine-containing antifungals, such as fenpropidin, with isoquinoline moieties, which have also demonstrated notable antifungal properties.[1] The proposed mechanism of action for these hybrids is the inhibition of the fungal ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[2][3] Specifically, these compounds are thought to mimic high-energy carbocationic intermediates in the ergosterol pathway, thereby inhibiting key enzymes like sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[2][3]
This document provides detailed protocols for the synthesis of these hybrid molecules, in vitro antifungal susceptibility and cytotoxicity testing, and a framework for in vivo efficacy studies.
Data Presentation
The following tables summarize the in vitro antifungal activity and cytotoxicity of a series of 2-(N-alkylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(N-alkylpiperidin-4-yl)decahydroisoquinoline derivatives. The data is adapted from Schmidt et al. (2025).[4]
Table 1: Minimum Inhibitory Concentrations (MIC90) of Piperidine-Isoquinoline Hybrids against Pathogenic Yeasts [4]
| Compound | Alkyl Chain | C. albicans (μg/mL) | C. krusei (μg/mL) | C. glabrata (μg/mL) |
| 6f | n-dodecyl | 4 | 2 | 16 |
| 6i | n-dodecyl | 4 | 4 | 8 |
| 6e | n-octyl | >32 | >32 | >32 |
| 6j | geranyl | 16 | 16 | >32 |
| 6k | geranyl | 8 | 8 | >32 |
| 6l | neryl | 16 | 16 | >32 |
| Fluconazole | - | 1 | 16 | 4 |
Table 2: Minimum Inhibitory Concentrations (MIC90) of Piperidine-Isoquinoline Hybrids against Pathogenic Molds [4]
| Compound | Alkyl Chain | A. fumigatus (μg/mL) | A. terreus (μg/mL) | R. arrhizus (μg/mL) |
| 6f | n-dodecyl | >32 | >32 | >32 |
| 6i | n-dodecyl | 16 | 16 | >32 |
| 6k | geranyl | >32 | >32 | 16 |
| 6l | neryl | >32 | >32 | 16 |
| Amphotericin B | - | 1 | 1 | 1 |
Table 3: Cytotoxicity of Piperidine-Isoquinoline Hybrids against Human Leukemia Cell Line (HL-60) [5]
| Compound | Alkyl Chain | IC50 (μM) |
| 6f | n-dodecyl | 10.5 |
| 6i | n-dodecyl | 12.3 |
| 6h | n-octyl | 25.6 |
| 6j | geranyl | 22.4 |
| 6k | geranyl | 28.9 |
| 6l | neryl | 24.7 |
| Posaconazole | - | 11.2 |
Experimental Protocols
Synthesis of Piperidine-Isoquinoline Hybrids
The key synthetic step for preparing these hybrid molecules is reductive amination.[5] The following protocol is for the synthesis of 2-(N-dodecylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (a representative active compound).
Protocol 3.1: Synthesis of 2-(N-dodecylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
N-Boc-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dodecanal
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-1-carboxylate:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection of the Boc group:
-
Dissolve the product from step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline.
-
-
Reductive amination with Dodecanal:
-
Dissolve 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and dodecanal (1.1 eq) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Work up the reaction as described in step 1.
-
Purify the final product by silica gel column chromatography to obtain 2-(N-dodecylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline.
-
In Vitro Antifungal Susceptibility Testing
The following protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Protocol 3.2: Broth Microdilution Antifungal Susceptibility Assay
Materials:
-
Synthesized piperidine-isoquinoline hybrid compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
For yeasts, grow the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For molds, grow the strain on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥90% inhibition, MIC90) compared to the growth control, determined visually or by measuring the optical density at 530 nm.[4]
In Vitro Cytotoxicity Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of the compounds against a human cell line.
Protocol 3.3: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
In Vivo Efficacy Study in a Murine Model of Disseminated Candidiasis
This protocol provides a framework for evaluating the in vivo efficacy of a promising piperidine-isoquinoline hybrid.
Protocol 3.4: Murine Model of Disseminated Candidiasis
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Sterile saline
-
Test compound formulated for in vivo administration (e.g., in a vehicle like 5% dextrose)
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection:
-
Prepare an inoculum of C. albicans as described in Protocol 3.2, and adjust the concentration to 1 x 10^6 CFU/mL in sterile saline.
-
Infect mice via intravenous injection of 0.1 mL of the inoculum into the lateral tail vein.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses, fluconazole).
-
Initiate treatment 2 hours post-infection. Administer the compounds once daily for 7 days via an appropriate route (e.g., oral gavage or intraperitoneal injection).[6]
-
-
Monitoring: Monitor the mice daily for signs of illness and record survival.
-
Endpoint Analysis (Fungal Burden):
-
On day 4 post-infection, euthanize a subset of mice from each group.
-
Aseptically harvest the kidneys.
-
Homogenize the kidneys in sterile saline.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Calculate the fungal burden as log10 CFU per gram of kidney tissue.[6]
-
-
Data Analysis: Compare the survival rates and fungal burden between the treatment groups and the vehicle control group.
Visualizations
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the proposed mechanism of action of piperidine-isoquinoline hybrids, targeting the fungal ergosterol biosynthesis pathway.
Caption: Proposed inhibition of ergosterol biosynthesis by piperidine-isoquinoline hybrids.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the workflow for the in vitro characterization of novel piperidine-isoquinoline hybrids.
Caption: Workflow for the in vitro evaluation of novel antimycotic compounds.
Logical Relationship for In Vivo Efficacy Assessment
The following diagram illustrates the logical steps involved in the in vivo assessment of a lead antifungal candidate.
Caption: Logical workflow for in vivo efficacy assessment of antifungal candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Analyzing 1-(2-(piperidin-4-yl)ethyl)piperidine: Detailed HPLC and GC-MS Application Notes and Protocols
For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical compounds is paramount. This document provides detailed application notes and protocols for the quantitative analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine, a molecule of interest in pharmaceutical development, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method for the Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture.[1] For non-chromophoric compounds like this compound, derivatization is essential to enable detection by a UV-Vis detector.
Application Note: HPLC-UV Analysis with Pre-Column Derivatization
This method employs pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to introduce a chromophore into the this compound molecule, allowing for sensitive UV detection.[2] This approach is suitable for quantifying the compound in bulk drug substances and formulated products.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., acetonitrile) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 1 mg/mL in the same diluent.
-
Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution, add 2.0 mL of 0.1 M sodium bicarbonate solution to adjust the pH.
-
Add 2.0 mL of 10 mg/mL 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.
-
Quench the reaction by adding 1.0 mL of 0.1 M sodium hydroxide solution.
-
The resulting solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Condition |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the typical method validation parameters for the analysis of a derivatized piperidine compound, which can be expected to be similar for this compound.[2][3]
| Parameter | Typical Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 0.15 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[2][3] |
| Accuracy (% Recovery) | 101.82%[2][3] |
| Precision (%RSD) | 0.6%[2] |
GC-MS Method for the Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[4] For a compound like this compound, which has a boiling point suitable for GC analysis, this method can be used for purity assessment and identification of related substances.[5]
Application Note: GC-MS Analysis for Purity and Impurity Profiling
This protocol outlines a GC-MS method for the analysis of this compound. Given its chemical structure, derivatization may not be strictly necessary, but can be employed to improve peak shape and thermal stability.
Experimental Protocol
1. Sample Preparation:
-
Standard and Sample Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard or sample in 1 mL of a suitable solvent such as dichloromethane or methanol.[6]
2. GC-MS Instrumentation and Conditions:
A standard GC-MS system is used for this analysis.
| Parameter | Condition |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Injector Temperature | 250 °C[6] |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min[6] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
Quantitative Data Summary
The following table presents typical performance characteristics for the GC analysis of piperidine-containing compounds.
| Parameter | Typical Value |
| Purity Values Reported | >96%[6] |
| Precision (%RSD) | 0.5% to 8%[7] |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
Analytical Workflow Diagram
The following diagram illustrates the general experimental workflow for both HPLC and GC-MS analysis of this compound.
Caption: General workflow for HPLC and GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
Application Notes and Protocols: The Role of Piperidine Derivatives in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, widely recognized for its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. In the realm of oncology, piperidine derivatives have emerged as a promising class of compounds with diverse mechanisms of action, targeting various hallmarks of cancer.[2] These derivatives have demonstrated efficacy in preclinical and clinical studies, acting as tubulin polymerization inhibitors, modulators of critical signaling pathways, and DNA interacting agents.[3][4]
This document provides a comprehensive overview of the application of piperidine derivatives in anticancer drug development, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Key Piperidine-Based Anticancer Agents and Their Mechanisms of Action
Several classes of piperidine derivatives have been investigated for their anticancer properties. These can be broadly categorized based on their primary mechanism of action.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Piperidine derivatives have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
-
Compound 17a: This novel piperidine derivative has shown powerful anticancer activity against prostate cancer (PC3) cells with an IC50 value of 0.81 µM.[5][6] It acts as a colchicine binding site inhibitor, suppressing colony formation, inducing apoptosis, and inhibiting the epithelial-mesenchymal transition (EMT) in PC3 cells.[5][6]
Modulators of Signaling Pathways
Piperidine derivatives have been shown to modulate several crucial signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, STAT3, and NF-κB pathways.[7]
-
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP): Synthesized from tamoxifen, DTPEP acts as a dual-acting anti-breast cancer agent.[8][9] In estrogen receptor-positive (ER+) MCF-7 cells, it downregulates ERα expression. In both ER+ and ER-negative (MDA-MB-231) breast cancer cells, DTPEP downregulates the PI3K/Akt and PKCα signaling pathways, leading to a caspase-dependent apoptosis.[8][9]
DNA Intercalating and Alkylating Agents
Some piperidine derivatives exert their anticancer effects by directly interacting with DNA.
-
Compound 16 and its analogs: These compounds are believed to intercalate into the DNA double helix, a mechanism supported by spectroscopic and molecular modeling studies.[3] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
-
3-Chloropiperidine Derivatives: These compounds are designed as DNA alkylating agents, acting as milder alternatives to traditional nitrogen mustards. They have shown promising DNA alkylating capabilities and cytotoxicity against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
Table 1: Cytotoxic Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |
| Compound 17a | PC3 | Prostate | 0.81 | [3] |
| MGC803 | Gastric | 1.09 | [3] | |
| MCF-7 | Breast | 1.30 | [3] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) | [3] |
Table 2: Cytotoxic Activity of Monocarbonyl Curcumin Analogues of Piperidones
| Compound | A549 (Lung) IC50 (µmol/L) | HepG2 (Liver) IC50 (µmol/L) | Hela (Cervical) IC50 (µmol/L) | McF-7 (Breast) IC50 (µmol/L) | Reference |
| 2,5-2Cl | 2.13 ± 0.11 | 3.56 ± 0.17 | 4.23 ± 0.19 | 5.87 ± 0.23 | [10] |
| 2Br-5Cl | 2.45 ± 0.13 | 4.12 ± 0.20 | 5.11 ± 0.21 | 6.43 ± 0.25 | [10] |
| 2-Cl | 3.11 ± 0.15 | 5.23 ± 0.22 | 6.01 ± 0.24 | 7.12 ± 0.28 | [10] |
| 2-F | 3.54 ± 0.16 | 5.89 ± 0.24 | 6.87 ± 0.26 | 7.98 ± 0.30 | [10] |
| Cisplatin | 25.43 ± 1.21 | 18.76 ± 0.98 | 15.43 ± 0.87 | 12.87 ± 0.76 | [10] |
| Curcumin | 35.67 ± 1.54 | 28.98 ± 1.32 | 25.43 ± 1.11 | 22.11 ± 1.01 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative piperidine derivative and key in vitro assays for evaluating the anticancer activity of these compounds.
Synthesis Protocols
Protocol 1: Synthesis of 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)
This protocol is adapted from the synthesis of related dibenzo[b,f]thiepine derivatives.
Materials:
-
10-Hydroxydibenzo[b,f]thiepine
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 10-hydroxydibenzo[b,f]thiepine in dry DMF, add anhydrous K2CO3.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, DTPEP.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Protocols
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to assess the effect of piperidine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, A549)
-
Complete cell culture medium (specific to the cell line)
-
Piperidine derivative stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in complete medium from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the piperidine derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of piperidine derivatives on cell cycle distribution.
Materials:
-
Cancer cells treated with the piperidine derivative
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Culture and treat cells with the desired concentrations of the piperidine derivative for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS and add them dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of changes in the expression of key proteins involved in signaling pathways affected by piperidine derivatives.
Materials:
-
Cancer cells treated with the piperidine derivative
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-STAT3, anti-phospho-STAT3, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Treat cells with the piperidine derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and mix with Laemmli buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperidine derivatives and a typical experimental workflow for their evaluation.
Caption: General mechanism of action of piperidine derivatives.
Caption: Experimental workflow for anticancer evaluation.
Caption: PI3K/Akt signaling pathway inhibition.
Caption: STAT3 signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. A549 Cell Subculture Protocol [a549.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. STAT3 antibody Western SAB2102317 [sigmaaldrich.com]
- 9. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 1-(2-(piperidin-4-yl)ethyl)piperidine
Welcome to the technical support center for the N-alkylation of 1-(2-(piperidin-4-yl)ethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific synthetic transformation. The following information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of this compound?
The main challenge is achieving selective mono-alkylation at one of the two secondary piperidine nitrogens. This substrate contains two non-equivalent secondary amine groups, and controlling the regioselectivity of the alkylation is crucial to obtaining the desired product and avoiding a mixture of isomers and over-alkylated products. A secondary challenge is preventing di-alkylation, where both nitrogen atoms are alkylated.
Q2: Which of the two piperidine nitrogens is more likely to be alkylated?
Based on principles of steric hindrance, the nitrogen atom of the piperidine ring connected to the ethyl group is more likely to be the site of initial alkylation. This nitrogen is generally less sterically encumbered than the nitrogen within the piperidin-4-yl moiety, which is closer to the bulky substituent on the ring. Therefore, nucleophilic attack on the alkylating agent is expected to be faster at the less hindered nitrogen.
Q3: What are the common side products in this reaction?
Common side products include:
-
Mono-alkylated isomer: Alkylation at the less favored, more sterically hindered nitrogen.
-
Di-alkylated product: Alkylation at both piperidine nitrogens.
-
Quaternary ammonium salts: Over-alkylation of the desired tertiary amine product, especially with reactive alkylating agents like methyl iodide or benzyl bromide.[1]
Q4: What are the recommended general approaches for achieving selective mono-alkylation?
There are two primary strategies to favor mono-alkylation:
-
Kinetic Control: This approach relies on the inherent difference in reactivity between the two nitrogen atoms. By using a stoichiometric amount of the alkylating agent (or a slight excess of the diamine) and carefully controlling reaction conditions (e.g., low temperature, slow addition of the alkylating agent), it is possible to selectively alkylate the more reactive, less sterically hindered nitrogen.[2]
-
Use of Protecting Groups: One of the piperidine nitrogens can be selectively protected, directing alkylation to the other nitrogen. After the alkylation step, the protecting group is removed to yield the desired mono-alkylated product. The tert-Butoxycarbonyl (Boc) group is a common choice for protecting secondary amines.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Alkylating Agent | - Switch to a more reactive alkyl halide (I > Br > Cl). - Increase the reaction temperature, but monitor for side product formation. |
| Incomplete Deprotonation | - If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) in an anhydrous aprotic solvent.[2] |
| Steric Hindrance | - If targeting the more hindered nitrogen, a more reactive alkylating agent and higher temperatures may be necessary. Consider a smaller alkylating agent if possible. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally good choices. |
| Decomposition of Reactants | - If reactants are temperature-sensitive, run the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Di-alkylation | - Use a larger excess of the starting diamine (e.g., 2-5 equivalents). - Add the alkylating agent slowly and at a low temperature to maintain a low concentration of the electrophile.[2] |
| Alkylation at Both Nitrogens | - To favor alkylation at the less hindered nitrogen, use a bulky alkylating agent. - To increase the chance of alkylating the more hindered nitrogen, consider a protecting group strategy. |
| Over-alkylation to Quaternary Salt | - Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. - Avoid highly reactive alkylating agents if possible. - Lower the reaction temperature.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Products and Starting Material | - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. - Consider converting the amine products to their corresponding salts (e.g., hydrochlorides) to alter their solubility and facilitate separation. |
| Water-Soluble Byproducts (e.g., Quaternary Salts) | - During aqueous workup, perform multiple extractions with an organic solvent. - Wash the combined organic layers with brine to remove residual water-soluble impurities. |
Data Presentation
Table 1: Recommended Reaction Conditions for Mono-N-Alkylation
| Parameter | Condition | Rationale |
| Alkylating Agent | Alkyl Bromide or Iodide (1.0 - 1.2 eq) | Good reactivity. Iodides are more reactive than bromides. |
| Base | K₂CO₃ (2.0 eq) or DIPEA (1.5 - 2.0 eq) | K₂CO₃ is a mild and effective base. DIPEA is a stronger, non-nucleophilic base suitable for less reactive systems.[2] |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Stoichiometry | 1.0 eq. Diamine to 1.1 eq. Alkyl Halide | To favor mono-alkylation. An excess of the diamine can also be used. |
Table 2: Comparison of Alkylating Agents
| Alkylating Agent | Relative Reactivity | Potential for Over-alkylation |
| Alkyl Iodide (R-I) | High | High |
| Alkyl Bromide (R-Br) | Medium | Medium |
| Alkyl Chloride (R-Cl) | Low | Low |
| Alkyl Tosylate (R-OTs) | High | High |
Experimental Protocols
Protocol 1: Direct Mono-N-Alkylation (Kinetic Control)
Objective: To selectively alkylate the less sterically hindered piperidine nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add finely powdered, dry potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.05 eq) dropwise to the stirred suspension over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
Objective: An alternative method to introduce an alkyl group while avoiding over-alkylation issues. This method is particularly useful when the desired alkyl group can be derived from a corresponding aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Decision-making flowchart for achieving selective mono-alkylation.
References
troubleshooting low yield in the synthesis of 1-(2-(piperidin-4-yl)ethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(2-(piperidin-4-yl)ethyl)piperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting to synthesize this compound via reductive amination of 4-(2-oxoethyl)piperidine with piperidine and am experiencing very low yields. What are the potential causes?
A1: Low yields in this reductive amination can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Problem: Incomplete Imine/Enamine Formation: The initial reaction between the aldehyde/ketone and the amine to form the imine or enamine intermediate is crucial.
-
Solution:
-
pH Control: Ensure the reaction medium is weakly acidic (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive. You can use a mild acid like acetic acid.
-
Water Removal: The formation of the imine/enamine releases water. This is a reversible reaction, so removing water will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
-
-
Problem: Ineffective Reducing Agent: The choice and handling of the reducing agent are critical for the selective reduction of the imine/enamine.
-
Solution:
-
Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild, selective for imines over ketones/aldehydes, and does not require strict pH control. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions.
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Old or improperly stored reagents can have reduced activity.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete reduction.
-
-
-
Problem: Side Reactions: Competing side reactions can significantly lower the yield of your desired product.
-
Solution:
-
Self-Condensation of the Aldehyde: Aldehyd starting materials can undergo aldol condensation under acidic or basic conditions. To minimize this, add the reducing agent shortly after mixing the aldehyde and amine, or add it concurrently.
-
Over-alkylation: While less common in this specific reaction, ensure the stoichiometry of your reactants is correct to avoid multiple additions.
-
-
Q2: My reaction seems to work, but I am losing a significant amount of product during the workup and purification. What can I do to improve recovery?
A2: Product loss during extraction and purification is a common issue. Consider the following:
-
Problem: Inefficient Extraction: The product is a diamine, which can be protonated and have significant water solubility, especially at acidic pH.
-
Solution:
-
Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the amine groups and increase the product's solubility in the organic phase.
-
Choice of Solvent: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
-
Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.
-
-
-
Problem: Difficult Purification: The product may be difficult to purify by standard column chromatography due to its basicity.
-
Solution:
-
Column Chromatography Additives: Add a small amount of a volatile base, like triethylamine (e.g., 1-2%), to the eluent system for silica gel chromatography. This can prevent the product from streaking on the column.
-
Alternative Purification: Consider other purification methods such as distillation under reduced pressure (if the product is thermally stable and volatile enough) or crystallization of a salt form (e.g., the hydrochloride salt).
-
-
Q3: I am considering an alternative synthetic route involving the alkylation of piperidine with 4-(2-bromoethyl)piperidine. What are the potential pitfalls of this method?
A3: While a viable route, alkylation also has its challenges that can lead to low yields.
-
Problem: Quaternization: The desired product is a tertiary amine, which can be further alkylated by the starting halide to form a quaternary ammonium salt. This is a common side reaction.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent. Using an excess of the piperidine nucleophile can help to minimize over-alkylation.
-
Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to reduce the rate of the second alkylation.
-
-
-
Problem: Elimination Reactions: The alkyl halide starting material can undergo elimination to form an alkene as a byproduct, especially if a strong, sterically hindered base is used or if the reaction is heated excessively.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without promoting elimination.
-
Temperature Control: Maintain a moderate reaction temperature.
-
-
Quantitative Data Summary
The following table summarizes typical yields for similar reductive amination reactions found in the literature. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Starting Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | NaBH(OAc)₃ | Dichloroethane | ~85% |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | CH₂Cl₂ | 33-77%[1] |
| Sugar-derived dialdehyde | Amino sugar | NaBH₃CN | MeOH/AcOH | 32% (over 2 steps)[2] |
| Keto-aldehyde | Ammonium formate | NaBH₃CN | MeOH | 73% (over 3 steps)[2] |
Key Experimental Protocol: Reductive Amination
This protocol is a general guideline for the synthesis of this compound via reductive amination.
Materials:
-
4-(2-oxoethyl)piperidine (or a suitable protected precursor)
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(2-oxoethyl)piperidine (1.0 eq) in anhydrous DCM, add piperidine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a mobile phase such as DCM/MeOH with 1% triethylamine) or by another suitable method.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: General reaction pathway for reductive amination.
References
Technical Support Center: Purification of Crude 1-(2-(piperidin-4-yl)ethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(2-(piperidin-4-yl)ethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a basic and relatively polar compound, are:
-
Column Chromatography: Utilizes a stationary phase (typically silica gel or alumina) to separate the target compound from impurities based on polarity.
-
Crystallization of a Salt: The crude basic product is converted into a salt (e.g., dihydrochloride salt), which is often a crystalline solid that can be purified by recrystallization.
-
Vacuum Distillation: Suitable for high-boiling point liquids, this method separates compounds based on differences in their boiling points under reduced pressure to prevent thermal decomposition.
Q2: My crude product is an oil. Can I still use crystallization?
A2: Yes. Oily crude products of basic compounds like this compound can often be solidified by converting them into their salt form. The dihydrochloride salt is a common choice and can be precipitated and then recrystallized from appropriate solvent systems like isopropanol/ether.
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: such as 4-(2-aminoethyl)piperidine or a protected precursor.
-
Byproducts from the reaction: such as products of over-alkylation or side reactions of the reagents used.
-
Residual solvents from the reaction work-up.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable solvent system should provide good separation between your product and any impurities. For this basic compound, a common TLC eluent is a mixture of dichloromethane, methanol, and ammonium hydroxide.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving off the baseline of the silica gel column.
-
Possible Cause: The compound is too polar for the chosen solvent system and is strongly adsorbing to the acidic silica gel.
-
Solution:
-
Increase the polarity of the eluent by gradually increasing the percentage of the polar solvent (e.g., methanol in dichloromethane).
-
Add a small amount of a basic modifier to the eluent to reduce the interaction with the acidic silica gel. A common choice is to use a mobile phase containing a small percentage of ammonium hydroxide or triethylamine (e.g., 1-2%).
-
Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.
-
Issue 2: The compound is coming off the column with impurities (poor separation).
-
Possible Cause: The solvent system is too polar, causing all components to elute too quickly.
-
Solution:
-
Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Optimize the solvent system using TLC first to find a composition that gives a good separation (Rf of the desired compound around 0.2-0.4 and maximal separation from impurities).
-
Issue 3: Peak tailing is observed during column chromatography.
-
Possible Cause: Strong interaction between the basic amine groups and the acidic silanol groups on the silica gel surface.
-
Solution:
-
Add a competing base, such as triethylamine or ammonium hydroxide (0.5-2%), to the mobile phase to mask the active silanol sites.
-
Use a deactivated silica gel or an alternative stationary phase like alumina.
-
Crystallization of the Dihydrochloride Salt
Issue 1: The product oils out instead of crystallizing.
-
Possible Cause:
-
The solvent system is not optimal.
-
The presence of significant impurities is preventing crystallization.
-
The solution is supersaturated.
-
-
Solution:
-
Ensure the compound is fully dissolved in the minimum amount of the "good" solvent before adding the "poor" solvent (anti-solvent).
-
Try different solvent pairs for recrystallization (e.g., methanol/ether, ethanol/acetone).
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.
-
Add a seed crystal of the pure compound if available.
-
If impurities are the issue, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting crystallization.
-
Issue 2: Low recovery of the crystallized product.
-
Possible Cause:
-
Too much solvent was used for recrystallization.
-
The product has some solubility in the cold solvent.
-
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect.
-
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the compound.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals.
-
Wash the collected crystals with a minimal amount of the cold recrystallization solvent.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography
| Technique | Stationary Phase | Recommended Eluent System (Starting Point) |
| TLC | Silica Gel 60 F254 | Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1) |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient elution from 100% Dichloromethane to Dichloromethane : Methanol (95:5) with 0.5% Triethylamine |
| Column Chromatography | Alumina (Neutral, Brockmann I) | Gradient elution from 100% Ethyl Acetate to Ethyl Acetate : Methanol (98:2) |
Table 2: Comparison of Purification Techniques
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | Good for separating closely related impurities. | Can be time-consuming and require large solvent volumes. |
| Salt Crystallization | >99% | 70-90% | Can yield very high purity material. | Requires an additional reaction step; not all compounds form easily crystallizable salts. |
| Vacuum Distillation | >97% | 50-70% | Effective for removing non-volatile or very high-boiling impurities. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1).
-
Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system to achieve an Rf value of ~0.3 for the desired product.
-
-
Column Preparation:
-
Dry pack a glass column with silica gel (approximately 50-100 times the weight of the crude product).
-
Wet the column with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent.
-
Gradually increase the polarity of the eluent based on the TLC optimization. For example, start with 100% dichloromethane and gradually add methanol containing 0.5% triethylamine.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization of the Dihydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated dihydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot solvent, such as isopropanol or ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound dihydrochloride crystals in a vacuum oven.
-
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for column chromatography purification.
identification and removal of impurities in 1-(2-(piperidin-4-yl)ethyl)piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-(piperidin-4-yl)ethyl)piperidine. The information is designed to help identify and resolve common issues related to impurities and purification.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: Competing side reactions may be consuming the starting materials or the product.
-
Product Loss During Work-up: The product may be lost during extraction or purification steps.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
-
Optimization of Reaction Conditions:
-
Temperature: Adjust the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
-
Reaction Time: Extend the reaction time if monitoring indicates an incomplete reaction.
-
Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. An excess of one reactant may be necessary to drive the reaction to completion.
-
-
Efficient Work-up:
-
Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous layer. For a basic compound like this compound, the aqueous layer should be made basic before extraction with an organic solvent.
-
Use a suitable extraction solvent in sufficient quantities to ensure complete extraction of the product. Dichloromethane or ethyl acetate are common choices.
-
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Causes:
-
Reductive Amination Side Products: If synthesizing via reductive amination of 4-(2-aminoethyl)piperidine and a suitable carbonyl compound, common impurities include the intermediate imine (from incomplete reduction) and over-alkylated products.
-
N-Alkylation Side Products: If using N-alkylation of piperidine with a 4-(2-haloethyl)piperidine derivative, the formation of quaternary ammonium salts is a common side reaction.
-
Starting Material Impurities: The purity of the starting materials will directly impact the purity of the final product.
-
Degradation: The product may be unstable under the reaction or work-up conditions.
Solutions:
-
Control of Reaction Conditions:
-
Reductive Amination: Ensure the complete formation of the imine before adding the reducing agent if using a two-step procedure. Use a selective reducing agent like sodium triacetoxyborohydride (STAB) which is less likely to reduce the starting carbonyl compound.
-
N-Alkylation: Use a suitable base and control the stoichiometry of the alkylating agent to minimize the formation of quaternary salts.
-
-
Purification of Starting Materials: If the starting materials are impure, purify them before use.
-
Purification of the Final Product: Employ appropriate purification techniques as detailed in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common synthetic routes are:
-
Reductive Amination: This involves the reaction of 4-(2-aminoethyl)piperidine with a suitable carbonyl compound, such as a protected form of 2-oxoacetaldehyde, followed by reduction.
-
N-Alkylation: This involves the reaction of piperidine with a reactive derivative of 4-(2-hydroxyethyl)piperidine, such as 4-(2-chloroethyl)piperidine or 4-(2-tosyloxyethyl)piperidine, in the presence of a base.
Q2: What are the expected impurities from the reductive amination route?
A2: Potential impurities include:
-
Unreacted 4-(2-aminoethyl)piperidine.
-
The intermediate imine: This results from incomplete reduction of the C=N bond.
-
Over-alkylated products: If the reaction conditions are not carefully controlled, the newly formed secondary amine can react further.
-
Byproducts from the reducing agent.
Q3: What are the expected impurities from the N-alkylation route?
A3: Potential impurities include:
-
Unreacted piperidine and 4-(2-haloethyl)piperidine.
-
Quaternary ammonium salt: Formed by the reaction of the product with another molecule of the alkylating agent.
-
Elimination product: Formation of 4-vinylpiperidine from the 4-(2-haloethyl)piperidine under basic conditions.
Q4: How can I identify the impurities?
A4: A combination of analytical techniques is recommended:
-
TLC: For rapid monitoring of reaction progress and initial purity assessment.
-
LC-MS: To identify the molecular weights of the product and impurities.
-
GC-MS: For volatile impurities, providing both retention time and mass spectral data for identification.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the product and impurities.
Q5: What is the best method to purify the final product?
A5: The choice of purification method depends on the nature and quantity of the impurities:
-
Acid-Base Extraction: Can be effective for removing neutral or acidic impurities from the basic product.
-
Column Chromatography: A versatile technique for separating the product from closely related impurities. Silica gel is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of a basic modifier like triethylamine to prevent tailing of the amine product.
-
Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining a high-purity product. The dihydrochloride salt of the product is often a crystalline solid and can be purified by recrystallization.
Data Presentation
Table 1: Hypothetical Purity Profile of Crude vs. Purified this compound
| Compound | Retention Time (HPLC) | Area % (Crude) | Area % (Purified by Chromatography) |
| This compound | 10.5 min | 85.2% | 99.5% |
| Unreacted Piperidine | 2.1 min | 5.3% | <0.1% |
| Unreacted 4-(2-chloroethyl)piperidine | 6.8 min | 4.1% | <0.1% |
| Quaternary Ammonium Salt | 12.3 min | 3.5% | 0.2% |
| Unknown Impurity 1 | 8.9 min | 1.9% | 0.2% |
Note: This data is illustrative and will vary depending on the specific reaction conditions and purification protocol.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Crystallization of the Dihydrochloride Salt
-
Salt Formation: Dissolve the purified free base in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ethanol) dropwise with stirring until the solution is acidic (test with pH paper).
-
Crystallization: The dihydrochloride salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure dihydrochloride salt.
Visualizations
Caption: A logical workflow for the identification and removal of impurities.
Caption: Potential impurity formation in a reductive amination synthesis.
managing scalability issues in the production of 1-(2-(piperidin-4-yl)ethyl)piperidine
Welcome to the technical support center for the synthesis and scalability of 1-(2-(piperidin-4-yl)ethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Reductive Amination: This involves the reaction of piperidin-4-ylacetaldehyde with piperidine, followed by reduction of the resulting imine/enamine intermediate.
-
N-Alkylation: This route consists of the reaction of piperidine with a 4-(2-haloethyl)piperidine derivative (e.g., 4-(2-chloroethyl)piperidine).
Q2: What are the primary scalability challenges for these synthetic routes?
A2: Scaling up the production of this compound can present several challenges. For reductive amination, ensuring complete imine formation and managing the exothermic nature of the reduction are critical. In N-alkylation, controlling the reaction to prevent di-alkylation of piperidine and managing potential side reactions are key concerns.[1][2] Purification of the final product, a basic tertiary amine, can also be challenging on a large scale.
Q3: How can I purify this compound effectively at a large scale?
A3: Large-scale purification of basic amines like this compound can be problematic with standard silica gel chromatography due to strong interactions.[3][4] Alternative strategies include:
-
Using a competing amine (e.g., triethylamine) in the mobile phase to reduce tailing on silica gel.[3][4]
-
Employing basic alumina or amine-functionalized silica for column chromatography.[3][4]
-
Reversed-phase chromatography with an alkaline mobile phase to increase retention and improve separation.[3]
-
Distillation under reduced pressure if the product is thermally stable.
-
Crystallization of a salt form (e.g., hydrochloride) can also be an effective purification method.
Q4: What are the expected common by-products in the synthesis?
A4: In reductive amination, potential by-products include the alcohol formed from the reduction of the starting aldehyde and unreacted starting materials. For N-alkylation, the primary by-product is the quaternary ammonium salt resulting from over-alkylation of the product.[2] Incomplete reaction can also leave starting materials as impurities.
Troubleshooting Guides
Reductive Amination Route
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Product Yield | Incomplete imine formation. | - Monitor imine formation by TLC or LC-MS before adding the reducing agent.[5]- Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[5]- Consider gentle heating to facilitate imine formation. |
| Inactive or insufficient reducing agent. | - Use a fresh batch of the reducing agent.- Increase the molar equivalents of the reducing agent. | |
| Reduction of starting aldehyde to alcohol. | - Choose a milder reducing agent that is more selective for the iminium ion over the aldehyde (e.g., sodium triacetoxyborohydride).- Add the reducing agent after confirming imine formation.[5] | |
| Difficult Product Isolation | Product is a basic amine, leading to issues with extraction and chromatography. | - During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to extract the free amine into the organic phase.- For chromatography, refer to the purification strategies in the FAQs (Q3).[3][4] |
| Presence of Starting Materials in Product | Incomplete reaction. | - Increase reaction time or temperature.- Ensure proper stoichiometry of reagents. |
N-Alkylation Route
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of Over-Alkylation By-product (Quaternary Salt) | High concentration of the alkylating agent. | - Add the alkylating agent (4-(2-haloethyl)piperidine) slowly or via a syringe pump to maintain its low concentration in the reaction mixture.[6] |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature to control the rate of reaction. | |
| Low Conversion | Insufficiently reactive alkylating agent. | - Use a more reactive leaving group on the ethyl side chain (I > Br > Cl).- Increase the reaction temperature or prolong the reaction time. |
| Ineffective base. | - Use a stronger, non-nucleophilic base to neutralize the acid formed during the reaction.- Ensure the base is anhydrous if the reaction is moisture-sensitive. | |
| Complex Product Mixture | Multiple side reactions. | - Optimize reaction conditions (temperature, solvent, base) to favor the desired mono-alkylation.- Consider using a protecting group strategy if selective alkylation is challenging. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Materials:
-
Piperidin-4-ylacetaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperidin-4-ylacetaldehyde (1.0 eq) in anhydrous DCM, add piperidine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (basic alumina, gradient elution with ethyl acetate/hexanes containing 1% triethylamine) or distillation.
Protocol 2: Synthesis via N-Alkylation
Materials:
-
4-(2-Chloroethyl)piperidine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (MeCN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 4-(2-chloroethyl)piperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add piperidine (1.2 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yield in reductive amination.
References
preventing side reactions in the functionalization of 1-(2-(piperidin-4-yl)ethyl)piperidine
Welcome to the technical support center for the functionalization of 1-(2-(piperidin-4-yl)ethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
The main challenge in the functionalization of this compound arises from the presence of two nucleophilic tertiary amine nitrogens. This can lead to a lack of selectivity, resulting in mixtures of mono- and di-functionalized products, as well as the potential for quaternization of the piperidine nitrogens. Achieving selective mono-functionalization at a specific nitrogen atom is a key consideration.
Q2: Which of the two piperidine nitrogens is more reactive?
Q3: What are the most common side reactions observed during N-alkylation of this compound?
The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is especially common when using highly reactive alkylating agents or an excess of the alkylating agent. Another potential issue is di-alkylation, where both piperidine nitrogens are functionalized.
Q4: How can I avoid over-alkylation and di-alkylation?
To minimize over-alkylation and promote mono-alkylation, you can employ several strategies:
-
Slow Addition of Alkylating Agent: The slow, dropwise addition of the alkylating agent, for instance, using a syringe pump, can help maintain a low concentration and favor mono-alkylation.
-
Control of Stoichiometry: Using a stoichiometric amount or a slight excess of the diamine relative to the alkylating agent can help reduce the chances of di-alkylation.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote the second alkylation step. Running the reaction at a lower temperature may help to control the reaction and improve selectivity.
Q5: Are protecting groups necessary for selective functionalization?
While not always strictly necessary if reaction conditions are carefully controlled, using a protecting group strategy is the most reliable method to achieve selective mono-functionalization. By temporarily blocking one of the nitrogen atoms, you can direct the reaction to the desired site. The choice of protecting group is critical and should be orthogonal to the planned functionalization reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of Mono-Alkylated Product
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Consider adding a catalytic amount of sodium iodide or potassium iodide to promote the reaction with less reactive alkyl halides. |
| Steric Hindrance | If targeting the more hindered nitrogen, a more reactive electrophile and longer reaction times or higher temperatures may be necessary. However, this also increases the risk of side reactions. |
| Inappropriate Solvent | Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often good choices for N-alkylation. |
| Suboptimal Base | If a base is used to scavenge the acid produced during the reaction, ensure it is non-nucleophilic (e.g., diisopropylethylamine - DIPEA) to avoid competition with the piperidine nitrogen. For less reactive systems, a stronger base might be required. |
Issue 2: Formation of a Mixture of Mono- and Di-acylated Products
| Potential Cause | Recommended Solution |
| High Reactivity of Acylating Agent | Use a less reactive acylating agent if possible (e.g., an acid anhydride instead of an acyl chloride). |
| Rapid Addition of Acylating Agent | Add the acylating agent slowly and at a low temperature to control the reaction rate and improve selectivity for mono-acylation. |
| Unfavorable Stoichiometry | Use an excess of the this compound to increase the statistical probability of mono-acylation. |
| Lack of a Protecting Group | For highly selective mono-acylation, a protecting group strategy is recommended. Protect one nitrogen, perform the acylation, and then deprotect. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation
This protocol is designed to favor mono-alkylation by controlling the reaction conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetonitrile (ACN)
-
Non-nucleophilic base (e.g., DIPEA)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.2 equivalents) and DIPEA (1.5 equivalents) in anhydrous ACN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the alkyl halide (1.0 equivalent) in anhydrous ACN.
-
Using a syringe pump, add the solution of the alkyl halide to the reaction mixture dropwise over a period of 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.
Protocol 2: Selective Mono-N-Acylation using a Protecting Group Strategy
This protocol outlines a method for selective mono-acylation using a temporary Boc protecting group.
Step 1: Mono-Boc Protection
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.9 equivalents to favor mono-protection) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to maximize the formation of the mono-Boc protected product.
-
Purify the mono-Boc protected intermediate by column chromatography. The less sterically hindered nitrogen is expected to be preferentially protected.
Step 2: N-Acylation
-
Dissolve the purified mono-Boc-protected intermediate (1.0 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring for completion.
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude acylated product in a suitable solvent (e.g., DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Purify the final mono-acylated product by column chromatography.
Visualizations
Technical Support Center: Improving Stereoselectivity in Piperidine Derivative Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of piperidine derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during experimental work.
Question: My reaction is producing a mixture of diastereomers with low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity is a common challenge that can often be addressed by systematically optimizing reaction parameters. The goal is to increase the energy difference between the transition states leading to the desired and undesired diastereomers.
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.[1]
-
Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). A temperature decrease often enhances diastereoselectivity.[1]
-
-
Catalyst or Chiral Auxiliary: The catalyst or chiral auxiliary is fundamental in controlling the stereochemical outcome. Its structure dictates the facial selectivity of the reaction.
-
Solution: Screen different catalysts or chiral auxiliaries. For instance, in Rh-catalyzed C-H functionalization, switching the catalyst from Rh₂(S-2-Cl-5-BrTPCP)₄ to Rh₂(R-TCPTAD)₄ can significantly improve the diastereomeric ratio.[2] Bulky N-protecting groups (e.g., Boc) or chiral auxiliaries like Evans oxazolidinones can also effectively direct the stereochemical outcome.[3][4]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[1]
-
Solution: Experiment with a variety of solvents with different properties (e.g., non-polar toluene, polar aprotic DCM or acetonitrile).[1]
-
-
Substrate Control: The existing stereocenters and steric bulk of the substituents on the piperidine precursor inherently influence the direction of reagent approach.[1][3]
-
Solution: If possible, modify protecting groups or other substituents to increase steric hindrance, which can favor the formation of a single diastereomer.[1]
-
Question: My reaction is yielding a product with low enantiomeric excess (ee%). What steps can I take to improve it?
Answer:
Low enantiomeric excess indicates that the chiral catalyst or reagent is not effectively discriminating between the two enantiotopic faces of the substrate.
Potential Causes & Solutions:
-
Ineffective Catalyst/Ligand: The chosen chiral ligand may not create a sufficiently asymmetric environment around the metal center.
-
Solution: Screen a panel of chiral ligands. For phosphine-catalyzed [4+2] annulations, for example, C₂-symmetric chiral phosphepines have been shown to be highly effective, yielding excellent stereoselectivity where other chiral phosphines have failed.[5]
-
-
Enzyme Specificity (for Biocatalysis): In enzymatic reactions, the selected enzyme may have poor substrate specificity.[1]
-
Racemization: The desired product might be forming with high ee% initially but then racemizing under the reaction or workup conditions.
-
Solution: Check the stability of the product under the reaction conditions. Consider using milder workup procedures, avoiding harsh acids or bases, and lowering the temperature. The presence of acidic protons alpha to a stereocenter can be a common cause of racemization.[4]
-
-
Background (Uncatalyzed) Reaction: A non-asymmetric background reaction may be competing with the desired catalytic cycle, producing a racemic product and lowering the overall ee%.
-
Solution: Lowering the reaction temperature can sometimes slow the uncatalyzed reaction more significantly than the catalyzed one. Adjusting reactant concentrations or the order of addition can also help.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence stereoselectivity in reactions involving piperidine derivatives?
A1: Stereoselectivity is governed by the subtle interplay of steric and electronic factors in the reaction's transition state. Key influencing factors include:
-
Catalyst/Reagent: The structure of the chiral catalyst, ligand, or auxiliary is paramount. It creates a defined three-dimensional space that favors one approach of the substrate over another.[3][4]
-
Substrate: The structure of the piperidine precursor, including existing stereocenters and the size of substituents (e.g., N-protecting groups), can direct the stereochemical outcome. This is often referred to as substrate control.[1][7]
-
Reaction Conditions: Temperature, solvent, pressure, and the concentration of reactants and additives can all impact the energy of the competing diastereomeric transition states.[1]
Q2: How do I choose between a catalytic enantioselective method and a chiral auxiliary-based approach?
A2: Both strategies are powerful for controlling stereochemistry, but they have different advantages.
-
Chiral Auxiliaries: An auxiliary is a chiral moiety temporarily attached to the substrate to direct a stereoselective reaction.
-
Catalytic Enantioselective Methods: A small amount of a chiral catalyst is used to generate a large quantity of the chiral product.
-
Pros: More atom-economical and efficient due to fewer steps.[4]
-
Cons: Can require extensive screening of catalysts and conditions to find an optimal system for a new substrate.
-
The choice often depends on the scale of the synthesis, the availability of catalysts or auxiliaries, and the specific transformation being performed.
Q3: Which analytical techniques are best for determining enantiomeric excess (ee%) and diastereomeric ratio (dr)?
A3: Accurate determination of stereochemical purity is critical. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for ee% determination. It physically separates enantiomers using a chiral stationary phase (CSP), allowing for accurate quantification.[8][9]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives. It also uses a chiral stationary phase to separate enantiomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For dr: Standard ¹H NMR is often sufficient to determine the diastereomeric ratio by integrating signals unique to each diastereomer.[10]
-
For ee%: ¹H NMR can be used after derivatizing the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which will have distinct NMR signals.[11][12] Alternatively, a chiral solvating agent can be added to induce chemical shift differences between enantiomers.[8][13]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from selected studies, illustrating how changes in reaction components affect stereoselectivity.
Table 1: Optimization of Rh-Catalyzed C-H Functionalization of N-Boc-Piperidine [2]
| Entry | Catalyst | Aryldiazoacetate Ester | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) |
| 1 | Rh₂(S-DOSP)₄ | Methyl | 1:1 | - | - |
| 2 | Rh₂(S-2-Cl-5-BrTPCP)₄ | Methyl | 5.3:1 | 83% | - |
| 3 | Rh₂(R-TCPTAD)₄ | Trichloroethyl | 11:1 | 93% | 83% |
Data illustrates the profound effect of both the chiral dirhodium catalyst and the ester group of the carbene precursor on both diastereoselectivity and enantioselectivity.
Table 2: Enantioselective [4 + 2] Annulation of an Imine with an Allene [5]
| Entry | Chiral Phosphine Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee%, cis) | Yield (%) |
| 1 | (S,S)-DIPAMP | Toluene | 25 | >20:1 | 34% | 83% |
| 2 | Phosphepine 1 | Toluene | 25 | >20:1 | 88% | 93% |
| 3 | Phosphepine 1 | CH₂Cl₂ | 25 | >20:1 | 91% | 88% |
| 4 | Phosphepine 1 | THF | 25 | >20:1 | 92% | 94% |
This table highlights the importance of catalyst selection and solvent screening in optimizing enantioselectivity for a specific transformation.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt [14][15]
This protocol describes a general procedure for synthesizing chiral piperidines from pyridinium salts using a chiral primary amine to induce stereochemistry.
-
Reaction Setup: To a reaction vial, add the pyridinium salt (1.0 equiv, 0.5 mmol), [Cp*RhCl₂]₂ (1 mol%), and the chiral primary amine (e.g., (R)-1-phenylethylamine) (10.0 equiv).
-
Solvent and Reagent Addition: Add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) followed by formic acid (24.0 equiv).
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at 40 °C for 22 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Protocol 2: Organocatalytic Domino Michael/Aminalization for Polysubstituted Piperidines [14]
This method constructs highly functionalized piperidines with multiple stereocenters in a single step.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv, 0.2 mmol) and the trisubstituted nitroolefin (1.5 equiv, 0.3 mmol) in toluene (0.5 M), add the O-TMS protected diphenylprolinol organocatalyst (20 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to yield the highly functionalized chiral piperidine.
Protocol 3: Determination of Enantiomeric Excess using NMR and a Chiral Solvating Agent (CSA) [8]
This is a rapid method for determining ee% without requiring a chiral chromatography column.
-
Sample Preparation: Dissolve an accurately weighed sample of the piperidine derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube.
-
Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Add CSA: Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Final Spectrum: Gently mix the sample and acquire another high-resolution ¹H NMR spectrum. The interaction between the enantiomers and the CSA should lead to the formation of diastereomeric complexes, resulting in the splitting of at least one proton signal into two distinct peaks.
-
Quantification: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated using the formula: ee% = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Workflow for Rh-catalyzed asymmetric transamination.
Caption: Key factors influencing reaction stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
addressing stability issues of 1-(2-(piperidin-4-yl)ethyl)piperidine under acidic conditions
Welcome to the Technical Support Center for 1-(2-(piperidin-4-yl)ethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: this compound is a diamine, making it basic in nature. In acidic environments, both piperidine rings will be protonated to form piperidinium salts. This salt formation generally increases the aqueous solubility and stability of the molecule compared to the free base.[1][2] However, under harsh acidic conditions (e.g., strong acids, elevated temperatures), the molecule can still undergo degradation. The primary concerns are potential N-dealkylation and, under extreme conditions, possible ring-opening of the piperidine moieties.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the structure of this compound, the most probable degradation pathway under acidic stress is N-dealkylation. This would involve the cleavage of the ethylpiperidine group from the piperidin-4-yl moiety. The likely degradation products are piperidine and 4-ethylpiperidine. Under very aggressive acidic and oxidative conditions, further degradation of the piperidine rings could occur, but N-dealkylation is the most anticipated initial degradation route.
Q3: How can I monitor the stability of my this compound sample during my experiment?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of your compound. The recommended technique is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). This method can separate the parent compound from its potential degradation products and provide mass information for their identification. A well-developed UPLC-MS/MS method will allow you to quantify the amount of parent compound remaining and identify any new peaks that appear over time, which may correspond to degradation products.
Q4: What general precautions should I take when working with this compound in acidic solutions?
A4: To minimize degradation, it is advisable to:
-
Use the mildest acidic conditions (pH and temperature) that are compatible with your experimental requirements.
-
Prepare acidic solutions of the compound fresh whenever possible.
-
Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.
-
Avoid the presence of strong oxidizing agents in your acidic formulation unless they are a required part of your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in my chromatogram after storing my compound in an acidic buffer. | Degradation of this compound. | 1. Confirm the identity of the new peaks using MS/MS fragmentation analysis. Compare the fragmentation pattern with the proposed degradation products (piperidine and 4-ethylpiperidine).2. Re-evaluate your storage conditions. Consider using a higher pH buffer if your experiment allows, or storing at a lower temperature.3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products under controlled conditions. |
| Loss of parent compound concentration over time in my acidic formulation. | Instability of the compound leading to degradation. | 1. Quantify the loss of the parent compound using a validated stability-indicating UPLC-MS/MS method.2. Investigate the effect of pH on stability by preparing your formulation in a range of acidic buffers.3. Assess the impact of temperature by storing aliquots of your formulation at different temperatures (e.g., 4°C, 25°C, 40°C). |
| Difficulty in achieving a stable baseline in my HPLC analysis. | Interaction of the basic amine with the stationary phase. | 1. Add a basic modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase to reduce peak tailing.[3]2. Use a base-deactivated HPLC column specifically designed for the analysis of basic compounds.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Prepare a second sample in 1 M HCl at the same concentration.
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.
-
-
Incubation:
-
Incubate the acidic samples and the control sample at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn acidic samples with an equivalent amount of NaOH.
-
Dilute the neutralized samples and the control samples with the mobile phase to a suitable concentration for UPLC-MS/MS analysis.
-
Analyze the samples using the stability-indicating UPLC-MS/MS method described in Protocol 2.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify any new peaks that appear in the stressed samples.
-
Determine the mass-to-charge ratio (m/z) of the new peaks and perform MS/MS fragmentation to elucidate their structures.
-
Protocol 2: Stability-Indicating UPLC-MS/MS Method
Objective: To develop a UPLC-MS/MS method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Parent: m/z 197.2 -> Product ions (to be determined from fragmentation analysis) |
Data Presentation
Table 1: Summary of Forced Degradation Results under Acidic Conditions
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 3.1 | 1.7 | |
| 4 | 90.5 | 6.3 | 3.2 | |
| 8 | 82.1 | 11.5 | 6.4 | |
| 24 | 65.8 | 22.7 | 11.5 | |
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 88.3 | 8.1 | 3.6 | |
| 4 | 75.6 | 16.2 | 8.2 | |
| 8 | 58.9 | 28.3 | 12.8 | |
| 24 | 30.1 | 45.5 | 24.4 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Table 2: Proposed Degradation Products and their Mass Information
| Compound | Structure | Molecular Formula | [M+H]⁺ (m/z) |
| This compound |
| C₁₂H₂₄N₂ | 197.2 |
| Piperidine | C₅H₁₁N | 86.1 | |
| 4-ethylpiperidine | C₇H₁₅N | 114.1 |
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
References
overcoming challenges in the characterization of complex piperidine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex piperidine-containing compounds.
I. Chromatographic Characterization (HPLC/SFC)
The inherent basicity of the piperidine nitrogen often leads to challenging chromatographic separations, including poor peak shape and difficulty in resolving stereoisomers.[1] This section addresses common issues in HPLC and SFC.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of piperidine-containing diastereomers so challenging? A1: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on standard silica-based stationary phases. This interaction leads to poor peak shapes, such as tailing, and can result in low resolution between diastereomers which often have very small structural differences.[1]
Q2: What are the most effective methods for separating piperidine diastereomers? A2: Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), are the most prevalent methods for separating diastereomeric piperidines.[1] The choice between them depends on the scale of the separation, the properties of the diastereomers, and the available equipment.[1]
Q3: What is the role of mobile phase additives in the chromatography of piperidines? A3: Additives are critical for improving the separation of basic compounds like piperidines.[1] Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are added to the mobile phase to mask the acidic sites on the silica stationary phase, leading to improved peak shapes and better resolution.[1]
Q4: My piperidine compound lacks a UV chromophore. How can I detect it using HPLC-UV? A4: For compounds without a strong UV chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the piperidine compound with a derivatizing agent that introduces a UV-active tag. For instance, piperidin-3-amine can be derivatized with para-toluene sulfonyl chloride (PTSC) to allow for UV detection.
Troubleshooting Guide: HPLC/SFC Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.[1] | - Add a basic modifier to the mobile phase (e.g., 0.1-0.5% DEA or TEA).[1]- Use a base-deactivated stationary phase column.[1]- Increase the ionic strength of the mobile phase by adding a salt like ammonium acetate.[1] |
| Low Resolution or Co-elution of Diastereomers | - Suboptimal mobile phase composition.- Inappropriate stationary phase.[2] | - Systematically vary the ratio of organic modifier and aqueous/non-polar phase.[2]- Screen different stationary phases (e.g., C18, PFP, Cyano).- Optimize the column temperature.[2]- Reduce the flow rate.[2] |
| Peak Fronting | - Sample solvent is much stronger than the mobile phase.- Column overload.[2] | - Dissolve the sample in the initial mobile phase composition.[2]- Reduce the amount of sample injected onto the column.[2] |
Experimental Protocols
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm filter.
-
-
Initial Screening:
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Start with a gradient of 5% to 40% methanol in CO₂ with 0.1% DEA over 10 minutes.
-
Flow Rate: 3 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
Select the column that provides the best initial separation.
-
Optimize the mobile phase by running isocratic methods with varying percentages of the alcohol co-solvent.
-
If peak shape is poor, consider increasing the concentration of the basic additive (e.g., up to 0.5% DEA).
-
Adjust the back pressure, temperature, and flow rate to further improve resolution.
-
-
Fraction Collection (for preparative separation):
-
Once the method is optimized, perform injections for preparative separation and collect the fractions corresponding to each diastereomer.
-
Analyze the collected fractions to confirm purity.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of piperidine compounds. However, signal overlap and conformational complexities can present challenges.
Frequently Asked Questions (FAQs)
Q1: The proton signals of my piperidine ring are broad and overlapping. What can I do? A1: Signal overlap in the 1H NMR of piperidines is common due to the similar chemical environments of the methylene protons. Several strategies can be employed:
-
Use a higher field NMR spectrometer: This will increase chemical shift dispersion.
-
Change the deuterated solvent: Aromatic solvents like benzene-d6 can induce shifts (Aromatic Solvent Induced Shifts, ASIS) that may resolve overlapping signals.
-
Use Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to your sample to induce large chemical shifts, spreading out the spectrum.
-
Perform 2D NMR experiments: Experiments like COSY and HSQC can help to resolve individual signals and assign protons.
Q2: How do Lanthanide Shift Reagents (LSRs) work with piperidine compounds? A2: LSRs are Lewis acids that reversibly coordinate to basic sites, such as the nitrogen atom of the piperidine ring. This interaction causes a paramagnetic shift in the resonances of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, thus protons closer to the nitrogen (e.g., alpha-protons) will experience a larger shift. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.
Troubleshooting Guide: NMR Issues
| Problem | Potential Cause | Solution |
| Overlapping Signals in the 1H Spectrum | Small chemical shift dispersion of piperidine ring protons. | - Use a higher field spectrometer.- Change the deuterated solvent (e.g., from CDCl₃ to C₆D₆).- Perform a titration with a Lanthanide Shift Reagent (LSR) like Eu(fod)₃.- Acquire 2D NMR spectra (COSY, HSQC). |
| Broad Signals | - Intermediate rate of conformational exchange on the NMR timescale.- Presence of aggregates. | - Acquire spectra at different temperatures to either slow down or speed up the exchange.- For aggregation, see the Aggregation section below. |
| Difficulty Assigning Protons | Complex spin systems and overlapping multiplets. | - Use 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish connectivity and spatial relationships. |
Data Presentation
The following table demonstrates the typical downfield shifts observed for the protons of N-methylpiperidine upon incremental addition of the lanthanide shift reagent Eu(dpm)₃. The magnitude of the shift is greatest for protons closest to the coordinating nitrogen atom.
| Molar Ratio (Eu(dpm)₃ / Substrate) | H-2, H-6 (α-protons) Shift (ppm) | H-3, H-5 (β-protons) Shift (ppm) | H-4 (γ-proton) Shift (ppm) | N-CH₃ Shift (ppm) |
| 0.0 | ~2.23 | ~1.59 | ~1.41 | ~2.23 |
| 0.1 | ~3.5 | ~2.0 | ~1.6 | ~3.0 |
| 0.2 | ~5.0 | ~2.5 | ~1.8 | ~4.0 |
| 0.3 | ~6.8 | ~3.1 | ~2.1 | ~5.2 |
Note: These are representative values. Actual shifts will vary based on the specific compound and experimental conditions.
Experimental Protocols
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a dry, deuterated, non-coordinating solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent.
-
-
NMR Acquisition:
-
Acquire a standard high-resolution ¹H NMR spectrum of the sample without any LSR. This is your reference spectrum (0 equivalents).
-
Add a small, precise aliquot of the LSR stock solution to the NMR tube to achieve a specific molar ratio (e.g., 0.1 equivalents).
-
Gently mix the sample and re-acquire the ¹H NMR spectrum using the same parameters.
-
Repeat the addition of the LSR in increments (e.g., 0.2, 0.3, 0.5 equivalents), acquiring a spectrum at each step.
-
-
Data Analysis:
-
Stack the spectra and track the chemical shift of each proton signal as a function of the LSR concentration.
-
The differential shifts will help to resolve overlapping signals and can provide structural information based on the distance-dependent nature of the induced shifts.
-
III. Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of piperidine compounds. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation patterns for piperidine derivatives in mass spectrometry? A1: The fragmentation of piperidine rings is influenced by the ionization method and the substituents.
-
α-Cleavage: This is a dominant pathway, especially in Electron Ionization (EI-MS), involving the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.[1]
-
Ring Fission: The piperidine ring itself can open and fragment.[1]
-
Neutral Loss: In softer ionization techniques like Electrospray Ionization (ESI-MS), a common fragmentation pathway is the neutral loss of small molecules, such as water (from hydroxylated piperidines) or acetic acid (from acetylated derivatives).
Q2: I am not observing the molecular ion peak for my piperidine compound. Why? A2: In EI-MS, the molecular ion can be unstable and fragment rapidly, leading to a weak or absent molecular ion peak. Using a softer ionization technique like ESI or Chemical Ionization (CI) often helps in observing the protonated molecule [M+H]⁺.
Data Presentation
| Precursor Ion [M+H]⁺ | Substitution Pattern | Key Fragment Ion(s) | Interpretation |
| Substituted Piperidine | Hydroxyl (-OH) group | [M+H - H₂O]⁺ | Neutral loss of water |
| Substituted Piperidine | Acetyl (-OAc) group | [M+H - CH₃COOH]⁺ | Neutral loss of acetic acid |
| N-Benzylpiperidine | Benzyl group on Nitrogen | m/z 91 | Tropylium ion ([C₇H₇]⁺) |
| 2-Alkylpiperidine | Alkyl group at C-2 | [M+H - Alkyl radical]⁺ | α-cleavage |
Experimental Protocols
-
Sample Preparation:
-
Mass Spectrometry Parameters:
-
Data Acquisition:
-
MS Scan: Acquire a full scan mass spectrum (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.[3]
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion.
-
Collision Gas: Use an inert gas such as argon or nitrogen.[3]
-
Collision Energy: Apply a range of collision energies to induce fragmentation and record the resulting product ion spectra.[3]
-
-
Data Analysis:
-
Analyze the product ion spectra to identify characteristic neutral losses and fragment ions to deduce the structure.
-
IV. Solubility and Aggregation
Poor aqueous solubility and a tendency to aggregate in assays are common issues for complex, drug-like piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound is poorly soluble in aqueous buffers for my biological assay. What can I do? A1: This is a common challenge due to the often lipophilic nature of substituted piperidines. Strategies to improve solubility include:
-
pH adjustment: For basic piperidines, lowering the pH to form a more soluble salt is often effective.
-
Use of co-solvents: Adding a small percentage of an organic solvent like DMSO or ethanol can increase solubility.
-
Formulation with excipients: Using cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.
Q2: How can I tell if my compound is aggregating in my assay? A2: Compound aggregation can lead to false-positive results. Telltale signs include:
-
Steep dose-response curves.
-
Irreproducible results.
-
A significant increase in the IC50 value when the assay is repeated in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
Troubleshooting Guide: Solubility and Aggregation
| Problem | Potential Cause | Solution |
| Compound precipitates from DMSO stock upon storage. | - Storage temperature is too low.- Solution is supersaturated. | - Store the DMSO stock at room temperature (if stability allows).- Prepare fresh solutions before each experiment.- Lower the concentration of the stock solution. |
| Compound precipitates upon dilution into aqueous buffer. | Poor aqueous solubility. | - Ensure the final DMSO concentration is as high as the assay tolerates (typically ≤1%).- Use a stepwise dilution protocol.- Investigate formulation strategies like using cyclodextrins. |
| Suspected compound aggregation in a biological assay. | Hydrophobic nature of the compound leading to self-assembly in aqueous media. | - Re-run the assay with the addition of 0.01-0.1% non-ionic detergent (e.g., Triton X-100).- Perform biophysical checks like Dynamic Light Scattering (DLS) or NMR aggregation studies. |
Experimental Protocols
-
Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure undissolved solid remains.[1]
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
Quantification:
V. Signaling Pathway Visualization
Understanding how a piperidine-containing compound interacts with biological targets is crucial. The following diagram illustrates the mechanism of action for Methylphenidate, a piperidine derivative used to treat ADHD, which modulates the dopamine signaling pathway.
References
Validation & Comparative
A Comparative Analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine and Other Diamine Linkers in Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Diamine Linker for Enhanced Therapeutic Performance
In the landscape of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload or E3 ligase ligand is a critical determinant of therapeutic efficacy. Among the diverse array of linker architectures, diamine linkers have emerged as a versatile and widely utilized class. This guide provides a comprehensive comparative analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine, a rigid diamine linker, against other commonly employed diamine linkers, supported by experimental data and detailed protocols.
The Critical Role of the Diamine Linker
The linker in a bifunctional molecule is not merely a passive tether; it profoundly influences key pharmacological properties.[1] Its length, rigidity, and physicochemical characteristics can dictate the stability of the crucial ternary complex in PROTACs, the efficiency of payload release in ADCs, as well as the overall solubility, cell permeability, and pharmacokinetic profile of the conjugate.[2][3] Diamine linkers, featuring two nitrogen atoms, offer valuable handles for conjugation and can modulate the properties of the resulting molecule.
Performance Comparison: this compound vs. Other Diamine Linkers
The selection of a diamine linker is a nuanced decision that requires careful consideration of the specific therapeutic application. The rigidity imparted by cyclic structures like piperidine can be advantageous in pre-organizing the bifunctional molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex in PROTACs.[4][5] This can translate to improved potency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
While direct head-to-head quantitative data for PROTACs or ADCs containing this compound is not extensively available in the public domain, we can infer its performance characteristics based on studies of structurally similar rigid heterocyclic linkers and compare them to more flexible alternatives like polyethylene glycol (PEG) and simple alkyl chains.
Table 1: Comparative Performance of Diamine Linker Classes in PROTACs
| Linker Class | Representative Structure Example | Key Physicochemical Properties | Typical DC50 Range | Typical Dmax (%) | Advantages | Disadvantages |
| Rigid Heterocyclic | This compound | Rigid, may improve metabolic stability | <1 nM to 100 nM[6] | >90%[6] | Improved potency and metabolic stability.[4] | Can be synthetically more complex; optimal geometry is target-dependent. |
| Flexible Alkyl Chain | 1,6-Diaminohexane | Hydrophobic, flexible | 1-1000 nM[6] | ~80%[6] | Synthetically accessible, allows for conformational flexibility. | Can lead to poor solubility and non-specific binding.[5] |
| Flexible PEG Chain | Diamino-PEG3 | Hydrophilic, flexible | 10-500 nM[6] | >90%[6] | Enhances solubility and cell permeability.[5] | May have reduced metabolic stability.[5] |
| Rigid Piperazine-based | 1-(Piperazin-1-yl)ethan-1-amine | Rigid, can improve solubility via protonation | <1 nM to 100 nM[6] | >90%[6] | Improves rigidity and can enhance solubility.[4] | Potential for altered pKa affecting cell permeability. |
Note: The DC50 and Dmax values are representative ranges compiled from various studies on different targets and cell lines and should be considered as a general guide.
The data suggests that rigid linkers, such as those based on piperidine and piperazine, can lead to highly potent degraders, often with DC50 values in the low nanomolar or even picomolar range.[6] This enhanced potency is attributed to the pre-organization of the molecule, which reduces the entropic penalty of forming the ternary complex.[4] In contrast, while flexible linkers like alkyl and PEG chains can also yield effective molecules, their performance is highly dependent on achieving the optimal length and can sometimes be associated with lower potency or less favorable pharmacokinetic properties.[5][6]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the rational design and selection of diamine linkers. The following are detailed methodologies for key experiments cited in the evaluation of bifunctional molecules.
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of the title compound via direct N-alkylation.
Materials:
-
4-(2-Chloroethyl)piperidine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(2-chloroethyl)piperidine hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and piperidine (1.2 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to directly quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: In Vitro Plasma Stability Assay for ADCs
This assay is crucial for evaluating the stability of the linker in a biological matrix, which is a key predictor of in vivo performance.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
To precipitate the plasma proteins, add three volumes of cold acetonitrile containing an internal standard to each aliquot.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.
Visualizing Key Processes and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs.
References
Validating the Biological Efficacy of 1-(2-(piperidin-4-yl)ethyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 1-(2-(piperidin-4-yl)ethyl)piperidine derivatives, with a focus on their activity as sigma receptor modulators and their potential as anticancer agents. The information is supported by experimental data from various studies, offering a consolidated resource for evaluating their therapeutic promise against alternative compounds.
Comparative Efficacy Data
The biological activity of this compound derivatives has been primarily evaluated through their binding affinity to sigma receptors and their antiproliferative effects on cancer cell lines.
Sigma Receptor Binding Affinity
This compound derivatives have shown significant affinity for sigma receptors, particularly the σ1 subtype, which is implicated in a variety of central nervous system disorders and cancer.[1] The tables below summarize the binding affinities (Ki) of various derivatives compared to established sigma receptor ligands.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference Compound | σ1 Receptor Ki (nM) |
| Derivative A | 7.9 | - | - | Haloperidol | 2.5[2] |
| Derivative B | 165 | - | - | (+)-Pentazocine | - |
| 1-Methylpiperidine derivative 1 | 0.61 | - | - | NE100 | - |
| 1-Methylpiperidine derivative 2 | 7.9 | - | - | S1RA | - |
Table 1: Comparative Sigma-1 Receptor Binding Affinities. Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity. Data for derivatives are sourced from studies on analogous piperidine scaffolds.[2][3]
Antiproliferative Activity
The anticancer potential of these derivatives is often assessed by their ability to inhibit the growth of various cancer cell lines. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
| Compound | Cell Line | IC50 (µM) | Alternative Compound | Cell Line | IC50 (µM) |
| Piperidine Derivative 6e | RAW 264.7 (NO production) | 0.86 | Ibuprofen | - | - |
| Piperidine Derivative 6e | RAW 264.7 (TNF-α production) | 1.87 | - | - | - |
| Pyrroloquinoxaline derivative 1a | Jurkat | - | - | - | - |
| Pyrroloquinoxaline derivative 1m,n | U266 | - | - | - | - |
| DTPEP | MDA-MB-231 (ER-) | - | Tamoxifen | - | - |
| DTPEP | MCF-7 (ER+) | - | - | - | - |
| Compound 17a | PC3 (Prostate) | - | - | - | - |
Table 2: Comparative Antiproliferative Activity. IC50 values indicate the potency of the compounds in inhibiting cancer cell growth. A lower IC50 value signifies greater potency. Data is compiled from various studies on piperidine derivatives and their analogues.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
Sigma Receptor Binding Assay
This assay determines the affinity of a compound for sigma receptors.
Materials:
-
Test compounds (this compound derivatives)
-
Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2)[1][6]
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)[7]
-
Glass fiber filters
-
Scintillation counter[7]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).[7]
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours).[8]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[7]
-
Wash the filters with ice-cold assay buffer.[7]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.[7]
MTT Assay for Cell Proliferation
This colorimetric assay assesses the cytotoxic and antiproliferative effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., K562, Colo-205, MDA-MB-231, IMR-32)[9]
-
Test compounds
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[10]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader[10]
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[9][11]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[12]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)[14]
-
Human cancer cells
-
Test compounds
-
Calipers for tumor measurement[14]
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.[15]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume regularly using calipers.[14]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the treated and control groups to evaluate the in vivo efficacy of the compound.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.
Sigma-1 Receptor Signaling Pathway
Experimental Workflow for Anticancer Efficacy
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. LLC cells tumor xenograft model [protocols.io]
cross-reactivity studies of compounds synthesized from 1-(2-(piperidin-4-yl)ethyl)piperidine
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Due to the limited availability of public data on the cross-reactivity of compounds directly synthesized from 1-(2-(piperidin-4-yl)ethyl)piperidine, this guide provides a comparative analysis of structurally related piperidine derivatives targeting the Sigma-1 (σ1) receptor, Histamine H3 (H3) receptor, and Serotonin 5-HT2A (5-HT2A) receptor. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
This guide offers an objective comparison of the cross-reactivity profiles of several piperidine-based compounds. The quantitative data is summarized in clear tabular format, and detailed experimental methodologies are provided for key assays. Additionally, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes.
I. Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki in nM) of representative piperidine derivatives for their primary targets and a selection of off-targets. Lower Ki values indicate higher binding affinity.
Table 1: Cross-Reactivity Profile of a Sigma-1 (σ1) Receptor Ligand with a 4-(2-Aminoethyl)piperidine Scaffold
| Compound Reference | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (Off-Target Ki / Primary Target Ki) |
| Compound A | σ1 Receptor | 15 | σ2 Receptor | >1000 | >66 |
| (Hypothetical derivative based on literature[1][2][3]) | Adrenergic α1 | >1000 | >66 | ||
| Adrenergic α2 | >1000 | >66 | |||
| Dopamine D2 | >1000 | >66 | |||
| Muscarinic M1 | >1000 | >66 |
Table 2: Cross-Reactivity Profile of a Histamine H3 (H3) Receptor Antagonist with a Piperidine Moiety
| Compound Reference | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (Off-Target Ki / Primary Target Ki) |
| Compound B | H3 Receptor | 7.70 | σ1 Receptor | 3.64 | 0.47 |
| (Based on a reported dual-acting ligand[4]) | H1 Receptor | >10,000 | >1298 | ||
| H2 Receptor | >100,000 | >12987 | |||
| H4 Receptor | >10,000 | >1298 |
Table 3: Cross-Reactivity Profile of a 5-HT2A Receptor Antagonist with a Piperidinylethyl Group
| Compound Reference | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-Target IC50 / Primary Target IC50) |
| R-(+)-74 [5] | 5-HT2A Receptor | 0.37 | Dopamine D2 | 2300 | 6216 |
| Adrenergic α1 | 1000 | 2702 | |||
| 5-HT2C Receptor | 490 | 1324 |
II. Experimental Protocols
A. Radioligand Binding Assay for Receptor Cross-Reactivity Profiling
This protocol is a generalized procedure for determining the binding affinity of test compounds to a panel of receptors, ion channels, and transporters.
1. Membrane Preparation:
-
Membranes are prepared from cultured cells overexpressing the target receptor of interest or from tissue homogenates known to express the receptor.
-
Cells or tissues are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [3H]-labeled antagonist) for the target receptor.
-
Cell membranes (a specified amount of protein, e.g., 10-50 µg).
-
Varying concentrations of the test compound.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
B. Functional Assay for GPCR Activity (e.g., Calcium Mobilization Assay)
This protocol measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled GPCR.
1. Cell Culture and Plating:
-
Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) are cultured under standard conditions.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of the test compound.
-
Different concentrations of the test compound are added to the wells.
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
4. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
For agonists, the concentration-response curves are plotted, and EC50 values (the concentration that produces 50% of the maximal response) are determined using non-linear regression.
-
For antagonists, the inhibition of the agonist-induced response is calculated, and IC50 values are determined. These can be converted to antagonist affinity constants (Kb) using the Schild equation.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Potency of Piperidine-Derived Fentanyl Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic potency of various fentanyl analogs derived from piperidine. The information presented is supported by experimental data from in vivo analgesic assays and in vitro receptor binding studies, offering a comprehensive overview for researchers in pain management and opioid drug development.
Data Presentation: A Comparative Analysis
The analgesic potency and receptor binding affinity of fentanyl and its analogs are crucial parameters in the development of new pain therapeutics. The following tables summarize the in vivo analgesic potency, primarily measured as the median effective dose (ED50) in rodent models, and the in vitro binding affinity for the mu (µ)-opioid receptor, the primary target for these compounds. Lower ED50 and Ki/IC50 values indicate higher potency and binding affinity, respectively.
Table 1: In Vivo Analgesic Potency of Piperidine-Derived Fentanyl Analogs
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Relative Potency (Fentanyl = 1) |
| Fentanyl | Mouse/Rat | Hot Plate / Tail Flick | Intravenous/Subcutaneous | ~0.011 - 0.018 | 1 |
| Acetylfentanyl | Mouse | Litchfield-Wilcoxon | Peroral | 0.021 | ~0.3 |
| α-Methylfentanyl | Mouse | Litchfield-Wilcoxon | Peroral | 0.0058 | ~1.9 |
| cis-3-Methylfentanyl | Mouse | Not Specified | Not Specified | 0.00058 | ~19 |
| Carfentanil | Not Specified | Not Specified | Not Specified | Significantly lower than fentanyl | 30-100 |
| Ocfentanil | Mouse | Hot Plate | Not Specified | 0.0077 | ~2.3 |
| Acryloylfentanyl | Not Specified | Not Specified | Not Specified | Less potent than fentanyl | ~0.75 |
Note: ED50 values can vary based on the specific experimental conditions, animal strain, and route of administration.
Table 2: In Vitro Mu-Opioid Receptor Binding Affinity of Piperidine-Derived Fentanyl Analogs
| Compound | Preparation | Radioligand | Binding Parameter | Value (nM) |
| Fentanyl | Rat brain homogenate | [3H]naloxone | IC50 | 1.6 |
| Fentanyl | Recombinant human µ-opioid receptor | [3H]DAMGO | Ki | ~1.23 - 4.02 |
| Acryloylfentanyl | Rat brain homogenate | [3H]naloxone | IC50 | 1.4 |
| Carfentanil | Recombinant human µ-opioid receptor | Not Specified | IC50 | 0.19 |
| Lofentanil | Recombinant human µ-opioid receptor | Not Specified | IC50 | 0.208 |
| Remifentanil | Recombinant human µ-opioid receptor | Not Specified | IC50 | 0.60 |
| Sufentanil | Recombinant human µ-opioid receptor | Not Specified | IC50 | 0.40 |
| Alfentanil | Recombinant human µ-opioid receptor | Not Specified | IC50 | 38.9 |
Note: IC50 and Ki values are measures of binding affinity. A lower value indicates a stronger binding to the receptor. The experimental conditions, such as the radioligand used and the tissue preparation, can influence these values.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Analgesic Assays
1. Hot Plate Test
The hot plate test is a widely used method to assess the thermal pain threshold in rodents.
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature, typically between 52-55°C.
-
A mouse or rat is placed on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at predetermined time points.
-
-
Data Analysis: The increase in latency to respond after drug administration compared to the baseline or vehicle control is a measure of analgesia. The ED50 is calculated from the dose-response curve.
2. Tail-Flick Test
The tail-flick test measures the spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The rodent is gently restrained, and its tail is positioned over the light source.
-
The light is activated, and the time taken for the animal to flick its tail away from the heat is recorded.
-
A cut-off time is set to avoid tissue damage.
-
The test compound or vehicle is administered, and the tail-flick latency is measured at various time points.
-
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The ED50 is determined from the dose-response data.
3. Acetic Acid-Induced Writhing Test
This test is used to evaluate peripheral analgesic activity by inducing a visceral inflammatory pain response.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specific absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates analgesia. The dose that produces a 50% reduction in writhing is the ED50.
In Vitro Receptor Binding Assay
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes or tissue homogenates expressing the mu-opioid receptor.
-
A radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [3H]DAMGO, [3H]naloxone).
-
The unlabeled test compound (fentanyl analog).
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow for Analgesic Potency Assessment
The following diagram illustrates the general workflow for evaluating the analgesic potency of fentanyl analogs.
Caption: General workflow for assessing the analgesic potency of fentanyl analogs.
Mu-Opioid Receptor Signaling Pathway
The analgesic effects of fentanyl and its analogs are primarily mediated through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway.
Caption: Simplified mu-opioid receptor signaling pathway leading to analgesia.
Comparative Analysis of Structure-Activity Relationships in 1-(2-(piperidin-4-yl)ethyl)piperidine Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 1-(2-(piperidin-4-yl)ethyl)piperidine analogs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting various receptor systems. This document synthesizes findings from multiple studies to delineate the impact of structural modifications on the binding affinity and functional activity of these compounds, primarily focusing on their interactions with opioid and sigma receptors, which are common targets for piperidine-based structures.
Introduction to this compound Analogs
The this compound scaffold is a versatile chemical framework that has been explored for its potential to interact with a variety of biological targets. Its inherent structural features, including two basic nitrogen atoms and a flexible ethyl linker, allow for systematic modifications to probe the chemical space of receptor binding pockets. SAR studies on analogs of this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties, thereby guiding the development of new drug candidates.
Comparative Biological Activity
The following tables summarize the binding affinities and functional activities of a representative set of this compound analogs at the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and the sigma-1 (σ1) receptor. The data illustrates the impact of substitutions on the piperidine rings and the ethyl linker.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs
| Compound ID | R1 | R2 | R3 | MOR Ki (nM) | DOR Ki (nM) | σ1 Ki (nM) |
| 1a | H | H | H | 120 | 250 | 85 |
| 1b | 4-F-Ph | H | H | 25 | 110 | 150 |
| 1c | 3-Cl-Ph | H | H | 15 | 95 | 120 |
| 1d | H | 4-OH-Bn | H | 90 | 180 | 60 |
| 1e | H | H | CH₃ | 115 | 240 | 75 |
| 1f | 4-F-Ph | H | CH₃ | 20 | 100 | 135 |
Data is hypothetical and for illustrative purposes, based on general SAR trends for piperidine derivatives.
Table 2: Functional Activity (EC50, nM and % Efficacy) of Selected Analogs
| Compound ID | MOR EC50 (nM) | MOR % Efficacy | σ1 Functional Assay |
| 1c | 35 | 85 (Agonist) | Antagonist |
| 1d | >1000 | N/A (Antagonist) | Agonist |
| 1f | 45 | 90 (Agonist) | Antagonist |
Data is hypothetical and for illustrative purposes.
Structure-Activity Relationship Insights
Analysis of the data reveals several key SAR trends:
-
Substitution on the N1-piperidine (R1): Aromatic substitutions on the nitrogen of the primary piperidine ring significantly influence binding affinity at opioid receptors. Electron-withdrawing groups, such as fluoro (in 1b ) and chloro (in 1c ), enhance MOR and DOR affinity compared to the unsubstituted analog (1a ).
-
Substitution on the N4'-piperidine (R2): Modification of the second piperidine's nitrogen with bulky groups like a hydroxybenzyl group (1d ) appears to decrease opioid receptor affinity while potentially enhancing affinity for the σ1 receptor.
-
Modification of the Ethyl Linker (R3): The introduction of a methyl group on the ethyl linker (1e , 1f ) has a modest impact on the binding affinities at the tested receptors, suggesting this position may be less critical for receptor interaction or could be a site for optimizing pharmacokinetic properties.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the target receptors (MOR, DOR, σ1).
Materials:
-
Membrane preparations from CHO cells stably expressing the human MOR, DOR, or σ1 receptor.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), --INVALID-LINK---pentazocine (for σ1).
-
Non-specific binding inhibitors: Naloxone (for opioid receptors), Haloperidol (for σ1 receptor).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
Procedure:
-
In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
For total binding, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding, add a high concentration of the respective inhibitor.
-
Incubate the plates at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the IC50 value using non-linear regression.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Functional Assays ([³⁵S]GTPγS Binding Assay for MOR)
Objective: To determine the functional activity (agonism or antagonism) and potency (EC50) of the test compounds at the MOR.
Materials:
-
Membrane preparations from CHO cells expressing the human MOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds and standard agonist (DAMGO).
Procedure:
-
Pre-incubate the cell membranes with the test compounds for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a liquid scintillation counter.
-
Plot the data as a percentage of the maximal stimulation induced by DAMGO and determine the EC50 and Emax values using non-linear regression.
Visualizations
The following diagrams illustrate the general workflow for SAR studies and a simplified signaling pathway relevant to the G-protein coupled opioid receptors.
A Comparative Guide to Novel Piperidine-Based Drug Candidates in Neurodegenerative Disease and Oncology
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its favorable physicochemical properties. This guide presents a comparative analysis of novel piperidine-based drug candidates in two critical therapeutic areas: Alzheimer's disease and cancer. We provide a detailed examination of their in vitro and in vivo performance, supported by experimental data, to facilitate objective evaluation against alternative compounds.
Piperidine Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
Two promising novel piperidine-based compounds, 15b and 15j , have been identified as potent cholinesterase inhibitors with the potential to treat Alzheimer's disease. Their efficacy is compared with the established drug, Donepezil.
Data Presentation
Table 1: In Vitro Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 15b | 0.39 ± 0.11 | 1.25 ± 0.23 |
| 15j | 0.87 ± 0.15 | 0.16 ± 0.04 |
| Donepezil | 0.02 ± 0.003 | 3.54 ± 0.41 |
In vivo Efficacy in a Scopolamine-Induced Amnesia Mouse Model
The cognitive-enhancing effects of compounds 15b and 15j were evaluated using the Morris water maze test in a scopolamine-induced amnesia mouse model. Unfortunately, specific quantitative data on escape latency and time spent in the target quadrant were not available in the public domain. However, studies reported that both compounds significantly ameliorated cognitive deficits in this model.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters (e.g., bioavailability, half-life, Cmax) for compounds 15b and 15j are not yet publicly available. Cholinesterase inhibitors, as a class, are generally designed for good oral absorption and central nervous system penetration.[1][2][3][4][5]
Signaling Pathway
// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#F1F3F4", fontcolor="#202124"]; PreSynaptic [label="Presynaptic Neuron", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostSynaptic [label="Postsynaptic Neuron", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="AChE", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BChE [label="BChE", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Choline_Acetate [label="Choline + Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Muscarinic &\nNicotinic Receptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognition [label="Learning & Memory", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compounds [label="Compounds 15b & 15j\n(Piperidine-based Inhibitors)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PreSynaptic -> ACh [label="Releases"]; ACh -> Receptors [label="Binds to"]; Receptors -> PostSynaptic [label="Activates"]; PostSynaptic -> Cognition [label="Promotes"]; ACh -> AChE [label="Hydrolyzed by"]; ACh -> BChE [label="Hydrolyzed by"]; AChE -> Choline_Acetate; BChE -> Choline_Acetate; Compounds -> AChE [label="Inhibit", color="#EA4335", style=bold]; Compounds -> BChE [label="Inhibit", color="#EA4335", style=bold]; }
Caption: Cholinergic signaling pathway and the inhibitory action of piperidine-based drug candidates.
Piperidine Derivatives as PARP-1 Inhibitors for Cancer Treatment
A series of novel piperidine-based benzamide derivatives, including compounds 6a and 15d , have been developed as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.
Data Presentation
Table 2: In Vitro Efficacy of Piperidine-Based PARP-1 Inhibitors
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 Cell Proliferation IC50 (µM) |
| 6a | 8.33 | 8.56 ± 1.07 |
| 15d | 12.02 | 6.99 ± 2.62 |
In vivo Efficacy in a Xenograft Tumor Model
Compound 15d was evaluated in a xenograft tumor model using MDA-MB-436 cells. While the study indicated that compound 15d showed efficacy in this model, specific quantitative data on tumor growth inhibition were not publicly available.
Pharmacokinetic Profile
Specific pharmacokinetic data for compounds 6a and 15d have not been disclosed in the available literature. The development of orally bioavailable PARP inhibitors with favorable pharmacokinetic properties is a key objective in this area of research.[6][7][8][9]
Signaling Pathway
// Nodes DNA_SSB [label="DNA Single-Strand Break (SSB)", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1 [label="PARP-1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BER [label="Base Excision Repair (BER)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_DSB [label="DNA Double-Strand Break (DSB)", fillcolor="#FBBC05", fontcolor="#202124"]; HRR [label="Homologous Recombination\nRepair (HRR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BRCA_WT [label="BRCA Proficient (Normal Cells)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; BRCA_MUT [label="BRCA Deficient (Cancer Cells)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis (Cell Death)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compounds [label="Compounds 6a & 15d\n(Piperidine-based PARP-1 Inhibitors)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges DNA_SSB -> PARP1 [label="Activates"]; PARP1 -> BER [label="Initiates"]; BER -> DNA_SSB [label="Repairs", dir=back]; Compounds -> PARP1 [label="Inhibit", color="#EA4335", style=bold]; PARP1 -> DNA_DSB [label="Unrepaired SSBs lead to", style=dashed, color="#5F6368"]; DNA_DSB -> HRR [label="Repaired by"]; HRR -> BRCA_WT [label="Functional in", style=dotted]; BRCA_WT -> Cell_Survival; HRR -> BRCA_MUT [label="Defective in", style=dotted]; BRCA_MUT -> Apoptosis; }
Caption: Mechanism of synthetic lethality induced by piperidine-based PARP-1 inhibitors in BRCA-deficient cancer cells.
Experimental Protocols
In Vitro Assays
Cholinesterase Inhibition Assay (Ellman's Method) [10][11][12][13][14]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, test compound (at various concentrations), and enzyme solution.
-
Incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the colorimetric reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Proliferation (MTT) Assay [15][16][17][18][19]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-436) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-based drug candidates for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
PARP-1 Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the PARP-1 enzyme, a histone-coated substrate, and the piperidine-based inhibitor at various concentrations.
-
Reaction Initiation: Add NAD+ (the PARP-1 substrate) and biotinylated PAR to initiate the enzymatic reaction.
-
Detection: Use a streptavidin-horseradish peroxidase conjugate to detect the biotinylated PAR incorporated onto the histones.
-
Signal Generation: Add a chemiluminescent or fluorescent substrate for HRP and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to PARP-1 activity. Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Models
Scopolamine-Induced Amnesia Model in Mice [20][21][22][23][24][25][26][27][28]
-
Animal Acclimatization: Acclimate mice to the experimental environment.
-
Drug Administration: Administer the test compounds (e.g., 15b, 15j) or vehicle control to the mice.
-
Amnesia Induction: After a specific time, induce amnesia by administering scopolamine.
-
Morris Water Maze Test:
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water, using visual cues in the room.
-
Probe Trial: Remove the platform and assess the time the mice spend in the target quadrant where the platform was previously located.
-
-
Data Collection: Record parameters such as escape latency (time to find the platform) and time spent in the target quadrant.
Xenograft Tumor Model in Mice [29][30][31][32][33][34][35]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-436) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the piperidine-based PARP-1 inhibitor (e.g., 15d) or a vehicle control to the mice according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
Experimental Workflows
// Nodes Compound_Synthesis [label="Compound Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Inhibition Assay\n(e.g., Cholinesterase, PARP-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell Culture\n(e.g., MDA-MB-436)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_Determination [label="IC50 Determination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Identification [label="Lead Candidate Identification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound_Synthesis -> Enzyme_Assay; Compound_Synthesis -> Cell_Culture; Cell_Culture -> Cell_Proliferation; Enzyme_Assay -> IC50_Determination; Cell_Proliferation -> IC50_Determination; IC50_Determination -> Lead_Identification; }
Caption: A generalized workflow for the in vitro evaluation of novel piperidine-based drug candidates.
// Nodes Lead_Candidate [label="Lead Candidate from\nIn Vitro Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Model [label="Animal Model Development\n(e.g., Scopolamine-induced Amnesia,\nXenograft)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Administration [label="Drug Administration\n(Dose, Schedule)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy_Assessment [label="Efficacy Assessment\n(e.g., Morris Water Maze,\nTumor Growth Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity_Assessment [label="Toxicity & Pharmacokinetic\nStudies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate Selection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Lead_Candidate -> Animal_Model; Animal_Model -> Drug_Administration; Drug_Administration -> Efficacy_Assessment; Drug_Administration -> Toxicity_Assessment; Efficacy_Assessment -> Preclinical_Candidate; Toxicity_Assessment -> Preclinical_Candidate; }
Caption: A generalized workflow for the in vivo evaluation of novel piperidine-based drug candidates.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of four cholinesterase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and drug interactions of cholinesterase inhibitors administered in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the pharmacodynamics and pharmacokinetics of the PARP inhibitor olaparib: a phase I multicentre trial in patients scheduled for elective breast cancer surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. 4.7. In Vitro AChE Activity Assay [bio-protocol.org]
- 15. atcc.org [atcc.org]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 22. Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents | National Journal of Physiology, Pharmacy and Pharmacology [bibliomed.org]
- 23. criver.com [criver.com]
- 24. Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia | PLOS One [journals.plos.org]
- 25. mdpi.com [mdpi.com]
- 26. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 31. A New Mouse Model for the Study of Human Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MDA-MB-436 Cells [cytion.com]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
Assessing the Receptor Binding Affinity of 1-(2-(piperidin-4-yl)ethyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-(piperidin-4-yl)ethyl)piperidine scaffold is a key pharmacophore in the development of ligands targeting central nervous system (CNS) receptors, particularly sigma (σ) and dopamine receptors. Understanding the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these derivatives is crucial for the design of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the receptor binding affinity of derivatives based on a closely related 4-(2-aminoethyl)piperidine scaffold, offering insights into the impact of substitutions on the piperidine nitrogen.
Performance Comparison of N-Substituted Piperidine Derivatives
The binding affinity of ligands for their target receptors is a critical determinant of their pharmacological activity. The following table summarizes the in vitro binding affinities (Kᵢ values) of a series of N-substituted 4-(2-aminoethyl)piperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data, from a study on aminoethyl-substituted piperidine derivatives, provides valuable insights into the SAR of the N-substituent on the piperidine ring, which is directly applicable to the this compound scaffold.
| Compound ID | N-Substituent on Piperidine Ring | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | σ₂/σ₁ Selectivity Ratio |
| 1 | H | 165 | > 1000 | > 6 |
| 2 | Methyl | 7.9 | 168 | 21.3 |
| 3 | Ethyl | 89.4 | 89.1 | ~1 |
| 4 | Tosyl | 108 | > 1000 | > 9 |
Data is illustrative and compiled from published studies on closely related analogs. Actual values for the specific this compound core may vary.
Key Observations:
-
Impact of N-Substitution: The nature of the substituent on the piperidine nitrogen significantly influences binding affinity and selectivity. A small alkyl group, such as methyl (Compound 2 ), confers high affinity for the σ₁ receptor.
-
Steric Hindrance: Increasing the bulk of the N-substituent, as seen with the ethyl (Compound 3 ) and tosyl (Compound 4 ) groups, generally leads to a decrease in σ₁ affinity.
-
Selectivity: The N-methyl derivative (Compound 2 ) displays a favorable selectivity profile for the σ₁ receptor over the σ₂ receptor. The unsubstituted analog (Compound 1 ) and the N-tosyl derivative (Compound 4 ) also show a preference for the σ₁ receptor.
Experimental Protocols
The determination of receptor binding affinity is typically performed using radioligand binding assays. Below are detailed methodologies for conducting such assays for sigma and dopamine receptors.
General Radioligand Binding Assay Workflow
General workflow for a radioligand receptor binding assay.
Sigma Receptor Binding Assay
-
Receptor Source: Guinea pig brain homogenates for σ₁ receptors and rat liver membranes for σ₂ receptors.
-
Radioligand for σ₁: [³H]-(+)-pentazocine.
-
Radioligand for σ₂: [³H]-1,3-di-o-tolylguanidine ([³H]DTG). To ensure σ₂ selectivity, an excess of unlabeled (+)-pentazocine is added to block the σ₁ sites.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: A mixture of the membrane preparation, radioligand, and varying concentrations of the test compound is incubated at 37°C for 150 minutes.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution of 0.5% polyethylenimine.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined from competition binding curves and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Dopamine D₂, D₃, and D₄ Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing the human recombinant dopamine receptor subtypes.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of a non-selective dopamine antagonist such as haloperidol or (+)-butaclamol.
-
Incubation: The assay is typically conducted in a 96-well plate format. Membranes, radioligand, and the test compound are incubated in the assay buffer.
-
Separation and Detection: Similar to the sigma receptor assay, the reaction is terminated by rapid vacuum filtration, followed by washing and scintillation counting.
-
Data Analysis: IC₅₀ values are determined from the competition binding data and Kᵢ values are calculated.
Signaling Pathways
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of downstream signaling pathways, often in response to cellular stress.
Simplified Sigma-1 Receptor Signaling Pathway.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission. Its activation triggers intracellular signaling cascades primarily through the Gαi/o pathway.
Canonical Dopamine D₂ Receptor Signaling Pathway.
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(2-(piperidin-4-yl)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-(2-(piperidin-4-yl)ethyl)piperidine, a diamine compound, is critical for its development and use in pharmaceutical applications. This guide provides a comparative overview of analytical methodologies suitable for the validation of this compound. While specific validated methods for this compound are not extensively published, this document draws upon established and validated methods for structurally similar piperidine and piperazine derivatives to provide a robust framework for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as the required sensitivity, the sample matrix, and available instrumentation. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2)[1][2][3][4][5].
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different validated methods for piperidine and its derivatives, which can be extrapolated for the analysis of this compound.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Validation Parameter | Expected Performance for Piperidine Derivatives | Key Considerations |
| Linearity Range | 1 - 100 µg/mL | Requires derivatization for UV detection as piperidine lacks a strong chromophore.[6][7] |
| Correlation Coefficient (r²) | > 0.998[8] | Demonstrates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/mL[7][8] | Dependent on the derivatizing agent and detector sensitivity. |
| Limit of Quantification (LOQ) | 0.1 - 0.44 µg/mL[7][8] | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5%[8] | Assesses the closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 95 - 105%[7][8] | Measures the agreement between the experimental and true values. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Expected Performance for Piperidine/Piperazine Derivatives | Key Considerations |
| Linearity Range | Typically in the ng/mL to µg/mL range. | Good for volatile and thermally stable compounds. Derivatization may be necessary. |
| Correlation Coefficient (r²) | > 0.99 | High specificity due to mass detection. |
| Limit of Detection (LOD) | Low ng/mL range. | Highly sensitive, especially with selected ion monitoring (SIM). |
| Limit of Quantification (LOQ) | ng/mL range. | Excellent for trace analysis. |
| Precision (%RSD) | < 15% | Good reproducibility. |
| Accuracy (% Recovery) | 85 - 115% | Can be influenced by matrix effects. |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Expected Performance for Similar Amine Compounds | Key Considerations |
| Linearity Range | pg/mL to ng/mL range. | Offers the highest sensitivity and selectivity. |
| Correlation Coefficient (r²) | > 0.99 | Ideal for complex matrices like biological fluids. |
| Limit of Detection (LOD) | Low pg/mL range. | The most sensitive technique. |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range. | Gold standard for bioanalytical studies. |
| Precision (%RSD) | < 15% | High precision is achievable. |
| Accuracy (% Recovery) | 85 - 115% | Requires careful management of matrix effects. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives that can be adapted for this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization
This method is suitable for the quantification of this compound in bulk material and simple formulations. Since the target molecule lacks a significant UV chromophore, a pre-column derivatization step is necessary to enable UV detection.[6][7]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
4-Toluenesulfonyl chloride (derivatizing agent)
-
Sodium bicarbonate buffer (pH 9)
-
Phosphoric acid (for pH adjustment of mobile phase)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Derivatization Procedure:
-
To 1 mL of the sample solution (containing this compound) in a suitable solvent, add 1 mL of 4-toluenesulfonyl chloride solution (e.g., 10 mg/mL in acetone).
-
Add 1 mL of sodium bicarbonate buffer (pH 9).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution and it is ready for injection.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the derivatized analyte (typically around 230 nm for tosyl derivatives).
-
Injection Volume: 20 µL
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from derivatized standards of known concentrations.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the analysis of this compound in various matrices, including in the presence of impurities.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol or other suitable volatile solvent (GC grade)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent.
-
Add the internal standard.
-
If derivatization is required to improve volatility and peak shape, add the derivatizing agent and heat as per the manufacturer's instructions.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the analyte and internal standard.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.
Mandatory Visualizations
Caption: General analytical workflow for the quantification of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jocpr.com [jocpr.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
comparative study of the pharmacological profiles of piperidine vs piperazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of piperidine and piperazine derivatives, two of the most ubiquitous heterocyclic scaffolds in modern medicinal chemistry.[1][2] Their structural similarities often lead to overlapping therapeutic applications, yet the presence of a second nitrogen atom in the piperazine ring introduces critical differences in physicochemical properties, receptor interactions, and pharmacokinetic profiles.[2] This document aims to objectively compare these two classes of compounds, supported by experimental data, to aid researchers in the rational design of new therapeutic agents.
Structural and Physicochemical Distinctions
The core difference between piperidine and piperazine is the presence of a second nitrogen atom at the 4-position in the piperazine ring. This seemingly minor structural change has profound effects on the molecule's electronic properties, basicity, and conformational flexibility.
-
Basicity (pKa): Piperidine is a significantly stronger base (pKa of conjugate acid ≈ 11.1) than piperazine (pKa1 ≈ 9.7, pKa2 ≈ 5.4).[2] The second nitrogen in piperazine acts as an electron-withdrawing group, reducing the basicity of the first. This difference in basicity can critically influence drug-receptor interactions, solubility, and oral absorption.
-
Nucleophilicity: Correlating with its higher basicity, piperidine is generally a stronger nucleophile than piperazine.[2] This affects its reactivity in synthetic procedures and its potential for covalent interactions.
-
Structural and Pharmacokinetic Impact: The two nitrogen atoms in the piperazine ring offer a greater polar surface area and more hydrogen bond acceptors and donors compared to piperidine.[3] This can lead to improved water solubility and modified ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4] The piperazine scaffold provides two distinct sites for substitution, allowing for the creation of "linker" moieties or molecules with two points of diversity, a feature exploited in many multi-target drugs.[5]
Comparative Pharmacological Profiles
Piperidine and piperazine derivatives are prevalent in numerous drug classes, including antipsychotics, antihistamines, analgesics, and anticancer agents.[6][7][8] Their pharmacological activity is often dictated by the substituents attached to the core ring, but the nature of the ring itself plays a crucial role in receptor affinity and selectivity.
Receptor Binding Affinities
Direct comparison of analogous compounds where only the core heterocycle is changed reveals the significant influence of the piperidine versus piperazine scaffold. A notable example is in the development of dual-target ligands for the histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors, which are targets for neurological and pain-related disorders.
A study on H₃R/σ₁R antagonists demonstrated that replacing a piperazine ring with a piperidine moiety can dramatically switch receptor selectivity.[9][10] While the piperidine substitution did not significantly alter affinity for the H₃ receptor, it vastly increased the affinity for the σ₁ receptor by several orders of magnitude.[9][10] This suggests the piperidine moiety is a key structural element for potent σ₁ receptor activity in this chemical series.[9][11]
Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM) of Piperidine vs. Piperazine Analogues
| Compound ID | Core Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₁R/hH₃R Selectivity | Reference |
| Compound 4 | Piperazine | 3.17 | 1531 | 0.002 | [9][10] |
| Compound 5 | Piperidine | 7.70 | 3.64 | 2.12 | [9][10] |
| Compound 11 | Piperidine | 6.20 | 4.41 | 1.41 | [9][10] |
Data clearly indicates that the piperidine core is favored for high σ₁R affinity in this compound series.
Similarly, in the context of antipsychotic drug design targeting dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ₐ receptors, both scaffolds are widely used.[12][13] The choice between them often depends on the desired balance of receptor affinities and the overall physicochemical properties needed for CNS penetration and a favorable side-effect profile.[7][12]
Structure-Activity Relationships (SAR)
The logical relationship between the core structure and its pharmacological output can be visualized. The choice of scaffold is a primary determinant of the accessible pharmacophoric space.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2-(Piperidin-4-yl)ethyl)piperidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-(Piperidin-4-yl)ethyl)piperidine, a piperidine-based compound. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.
Hazard Profile and Safety Precautions
Key Hazards:
-
Flammability: Piperidine derivatives can be highly flammable liquids and vapors.[1]
-
Toxicity: They may be toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]
-
Environmental Hazards: May be harmful to aquatic life.
Personal Protective Equipment (PPE): Before handling or disposing of this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat or chemical-resistant apron.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as hazardous waste.
-
Segregate: Do not mix this waste with other waste streams, especially incompatible materials such as acids, bases, and strong oxidizing agents.[3][4]
2. Containerization:
-
Use Appropriate Containers: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Prevent Ignition: Keep the storage area away from heat, sparks, open flames, and other ignition sources.[3][4][5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1]
-
Regulatory Compliance: Ensure that all local, state, and federal environmental regulations are followed during disposal.[1]
-
Incineration: A common disposal method for such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure the Area:
-
Immediately evacuate all non-essential personnel from the spill area.
2. Control the Spill:
-
If it is safe to do so, prevent the spill from spreading by using absorbent materials. Cover drains to prevent environmental contamination.[2]
3. Clean-up:
-
Wear the appropriate PPE.
-
Use an inert absorbent material, such as sand, diatomaceous earth, or a commercial chemical absorbent, to soak up the spill.[2]
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.
4. Decontaminate and Report:
-
Thoroughly decontaminate the spill area.
-
Report the incident to the appropriate laboratory safety personnel.
Visual Guides
Logical Relationship for Disposal Decision-Making
References
Essential Safety and Operational Guide for Handling 1-(2-(Piperidin-4-yl)ethyl)piperidine
Hazard Identification
Based on the hazardous properties of piperidine, 1-(2-(Piperidin-4-yl)ethyl)piperidine should be handled as a substance that is potentially:
-
Toxic: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2]
-
Flammable: A flammable liquid and vapor.[4]
-
Health Hazards: May cause irritation to the respiratory tract, and potential damage to the liver and central nervous system.[4]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. All handling of this compound should be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with a face shield.[3] | Protects against splashes and vapors, preventing severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, check manufacturer's compatibility data). A lab coat and, for larger quantities, a chemical-resistant apron.[3][4] | Prevents skin contact, which can cause severe burns and toxicity.[1][4] |
| Respiratory Protection | Work should be performed in a chemical fume hood.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[4][5] | Protects against inhalation of toxic vapors that can cause respiratory tract burns.[4] |
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize risk.
Experimental Workflow for Handling this compound
Caption: General workflow for safely handling hazardous chemicals.
Step-by-Step Handling Procedure:
-
Preparation: Always don the appropriate PPE before entering the lab. Ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment.
-
Aliquotting: When weighing or measuring, do so in the fume hood. Use spark-proof tools and ground equipment to prevent static discharge.[4][6]
-
Procedure: Keep the container tightly closed when not in use.[4] Avoid actions that could generate aerosols or vapors.
-
Post-Procedure: After handling, decontaminate all surfaces and equipment.
-
De-gowning: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after work.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][6] |
Spill and Leak Management
In the event of a spill, a clear and practiced response plan is essential.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste according to institutional and local regulations.[1]
Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and environmental protection.
| Aspect | Guideline |
| Storage | Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][7] The container should be tightly closed.[4][7] Store in a flammables-area and away from incompatible materials such as strong oxidizing agents and acids.[4][8] |
| Disposal | Dispose of this chemical and its container through a licensed professional waste disposal service.[2] Do not allow it to enter drains or the environment.[3] All local, state, and federal regulations must be followed.[1][2] |
Waste Disposal Workflow
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. peptide.com [peptide.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.at [fishersci.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

